molecular formula C7H5BF2O4 B577485 3-Carboxy-4,5-difluorophenylboronic acid CAS No. 1217500-81-6

3-Carboxy-4,5-difluorophenylboronic acid

Cat. No.: B577485
CAS No.: 1217500-81-6
M. Wt: 201.92
InChI Key: LGTXKMKWZQXDKJ-UHFFFAOYSA-N
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Description

3-Carboxy-4,5-difluorophenylboronic acid (CAS 1217500-81-6) is an aromatic boronic acid derivative of high purity, specifically designed for professional research and industrial manufacturing. This compound serves as a versatile and critical building block in organic synthesis, particularly in metal-catalyzed coupling reactions like the Suzuki-Miyaura reaction, which is fundamental for constructing complex biaryl structures in pharmaceutical and material science research . The molecular formula is C7H5BF2O4, and it has a molecular weight of 201.92 g/mol . The presence of both boronic acid and carboxylic acid functional groups on the same difluorinated aromatic ring provides unique bifunctional reactivity, allowing for sequential and selective chemical modifications. This makes it an invaluable intermediate for developing active pharmaceutical ingredients (APIs), protein degrader building blocks, and functional materials . The product is typically supplied with a minimum purity of 95% and should be stored at room temperature . This chemical is intended for research and industrial applications and is strictly for professional use only. It is not intended for diagnostic, therapeutic, medical, or consumer use . WARNING: This product may cause skin and serious eye irritation and may be harmful if swallowed. May cause respiratory irritation. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

5-borono-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-2-3(8(13)14)1-4(6(5)10)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTXKMKWZQXDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675145
Record name 5-Borono-2,3-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-81-6
Record name 5-Borono-2,3-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2,3-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Carboxy-4,5-difluorophenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Carboxy-4,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organometallic procedures, offering a reliable route to this trifunctionalized aromatic compound.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1-bromo-2,3-difluorobenzene. The overall strategy involves:

  • Carboxylation: Selective lithium-halogen exchange at the bromine position of 1-bromo-2,3-difluorobenzene, followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 3-bromo-4,5-difluorobenzoic acid.

  • Borylation: A second lithium-halogen exchange, this time on 3-bromo-4,5-difluorobenzoic acid, followed by reaction with a trialkyl borate and subsequent acidic workup to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4,5-difluorobenzoic Acid

This procedure is adapted from established methods for the carboxylation of aryl bromides.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Aqueous hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,3-difluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. A vigorous reaction with gas evolution will be observed.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and extract the product into a saturated aqueous NaHCO₃ solution.

  • Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4,5-difluorobenzoic acid.

Step 2: Synthesis of this compound

This protocol outlines the conversion of the aryl bromide to a boronic acid.

Materials:

  • 3-Bromo-4,5-difluorobenzoic acid

  • n-Butyllithium (n-BuLi) in hexanes (2.2 eq. to deprotonate the carboxylic acid and perform the halogen exchange)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate or triisopropyl borate

  • Aqueous hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, suspend 3-bromo-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add n-butyllithium (2.2 eq.) dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the lithium-halogen exchange. Stir the mixture at this temperature for 1-2 hours.

  • To the resulting solution, add trimethyl borate or triisopropyl borate (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl, ensuring the pH is acidic.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Quantitative Data Summary

The following table summarizes the molar equivalents and expected yields for the synthesis. Note that actual yields may vary depending on reaction scale and experimental conditions.

StepReactantReagent 1Molar Ratio (Reactant:Reagent 1)Reagent 2Molar Ratio (Reactant:Reagent 2)ProductExpected Yield (%)
11-Bromo-2,3-difluorobenzenen-Butyllithium1 : 1.1Carbon Dioxide1 : excess3-Bromo-4,5-difluorobenzoic acid70-85
23-Bromo-4,5-difluorobenzoic acidn-Butyllithium1 : 2.2Trialkyl Borate1 : 1.2This compound60-80

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Synthesis_Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Borylation A 1-Bromo-2,3-difluorobenzene B Lithiation (-78 °C, n-BuLi) A->B C Carboxylation (Dry Ice) B->C D Acidic Workup (HCl) C->D E 3-Bromo-4,5-difluorobenzoic acid D->E F 3-Bromo-4,5-difluorobenzoic acid E->F Intermediate G Lithiation (-78 °C, 2.2 eq. n-BuLi) F->G H Borylation (Trialkyl Borate) G->H I Acidic Hydrolysis (HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxy-4,5-difluorophenylboronic acid (CAS No. 1217500-81-6) is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring a boronic acid, a carboxylic acid, and a difluorinated phenyl ring, offers a powerful platform for the construction of complex molecular architectures. The strategic placement of electron-withdrawing fluorine and carboxyl groups is anticipated to significantly influence its reactivity, acidity, and stability. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws comparisons with closely related analogues to provide a robust predictive overview. We will delve into its structural and electronic characteristics, stability considerations, and key analytical methodologies for its characterization, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][4] Consequently, fluorinated arylboronic acids have become highly valuable building blocks in drug discovery.[1][5]

This compound is a prime example of this class of reagents. The presence of two fluorine atoms and a carboxylic acid group on the phenyl ring creates a unique electronic environment that dictates its chemical behavior. Understanding these properties is paramount for its successful application in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below. The arrangement of the substituents is critical to its properties.

Caption: Chemical structure of this compound.

A summary of the predicted and known physicochemical properties is provided in the table below.

PropertyPredicted/Known ValueSource/Rationale
CAS Number 1217500-81-6[6][7]
Molecular Formula C₇H₅BF₂O₄-
Molecular Weight 201.92 g/mol -
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[8]
Melting Point Not reported; likely >200 °CAnalogy to isomers
Solubility Expected to be soluble in polar organic solvents like DMF, alcohols, and THF; sparingly soluble in water and non-polar solvents.General solubility of phenylboronic acids[8]
pKa (Boronic Acid) Predicted to be < 7The electron-withdrawing effects of the two fluorine atoms and the carboxyl group are expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[9][10]
pKa (Carboxylic Acid) Predicted to be < 4The inductive effect of the adjacent fluorine and boronic acid groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).[11][12]
Acidity: A Tale of Two Acidic Centers

This compound possesses two acidic protons: one from the carboxylic acid and one from the boronic acid.

  • Carboxylic Acid pKa: The acidity of the carboxylic acid is significantly influenced by the inductive electron-withdrawing effects of the adjacent fluorine atom and the boronic acid group. These effects stabilize the carboxylate conjugate base, thereby increasing the acidity. It is predicted that the pKa of the carboxylic acid will be lower than that of benzoic acid (pKa ≈ 4.2).[11][12]

  • Boronic Acid pKa: Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The pKa of a boronic acid is a measure of this Lewis acidity. The strongly electron-withdrawing fluorine and carboxyl groups on the phenyl ring will decrease the electron density at the boron center, making it a stronger Lewis acid.[9][10] This will result in a lower pKa for the boronic acid functionality compared to unsubstituted phenylboronic acid.

Stability Considerations

Boronic acids are known to have stability issues, which must be considered in their handling, storage, and application.[13]

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This is often observed upon heating or under vacuum and can complicate analytical characterization, particularly by mass spectrometry.[14]

  • Oxidative Instability: Phenylboronic acids can be susceptible to oxidative degradation.[13][15] The electron-deficient nature of the phenyl ring in this compound, due to the fluorine and carboxyl substituents, is expected to confer a higher degree of oxidative stability compared to electron-rich arylboronic acids.[15][16]

  • Protodeboronation: Under certain conditions, particularly with highly electron-deficient or sterically hindered arylboronic acids, cleavage of the carbon-boron bond can occur, a process known as protodeboronation.[5] While the electron-withdrawing groups on the target molecule increase its utility, they may also enhance its susceptibility to this decomposition pathway, especially under harsh basic conditions.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organoboron compounds.[17] For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would provide valuable information.

  • ¹H NMR: The aromatic region would show complex splitting patterns due to H-H and H-F couplings. The protons of the B(OH)₂ and COOH groups will appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

  • ¹³C NMR: The aromatic carbons will appear in the typical range, with the carbons directly attached to fluorine exhibiting large C-F coupling constants. The carbon attached to the boron atom often shows a broad signal.

  • ¹¹B NMR: This is a diagnostic technique for boron-containing compounds.[18][19] For a tricoordinate boronic acid, a broad signal is expected in the range of δ 28-33 ppm.

  • ¹⁹F NMR: This technique is highly sensitive and would show two distinct resonances for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.[20][21]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of boronic acids and monitoring reaction progress.[22][23]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid, is employed. The use of low-silanol activity columns can minimize on-column hydrolysis of boronic esters if they are being analyzed.[24]

  • Detection: UV detection is suitable due to the aromatic nature of the compound.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water. It is crucial to be aware that boronic acids can degrade in certain diluents, so freshly prepared samples should be used.[24]

Caption: A generalized workflow for the HPLC analysis of boronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of the compound. The analysis of boronic acids by MS can be complicated by their tendency to form boroxines in the gas phase.[14][25]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for LC-MS and can often detect the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).[26][27]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, derivatization (e.g., silylation or esterification) is typically required before GC-MS analysis.[28]

Synthetic Applications and Reactivity

The primary application of this compound is as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[29][30]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the substituents on this compound can influence the Suzuki-Miyaura reaction. While electron-deficient boronic acids can be challenging substrates, modern catalyst systems have been developed to effectively couple them.[29] The carboxylic acid group offers a handle for further functionalization, such as amide bond formation, either before or after the cross-coupling reaction.[31][32]

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel pharmaceuticals and materials. Its physicochemical properties are dominated by the interplay of the boronic acid, carboxylic acid, and difluorophenyl moieties. While direct experimental data is limited, a thorough understanding of the principles governing the behavior of substituted arylboronic acids allows for a predictive framework for its reactivity and stability. The analytical protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

Spectroscopic and Analytical Profile of 3-Carboxy-4,5-difluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 3-Carboxy-4,5-difluorophenylboronic acid. Due to the limited availability of experimentally-derived public data for this specific isomer, this document synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. It also outlines detailed experimental protocols for acquiring essential spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for the characterization and utilization of this fluorinated arylboronic acid in research and development, particularly in the realms of organic synthesis and medicinal chemistry.

Introduction

This compound is a halogenated arylboronic acid of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a carboxylic acid, a difluorinated aromatic ring, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. Arylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. The fluorine substituents can enhance the metabolic stability and pharmacokinetic properties of drug candidates.

This guide provides an in-depth look at the anticipated spectroscopic signature of this compound and the methodologies to obtain it.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅BF₂O₄

  • Molecular Weight: 201.92 g/mol

  • Appearance: Expected to be a white to off-white solid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~13.5 (broad s, 1H)Broad Singlet-COOH
~8.2 (broad s, 2H)Broad Singlet-B(OH)₂
~7.8 (dd, 1H)Doublet of doublets~8.5, 2.0Ar-H
~7.6 (dd, 1H)Doublet of doublets~8.5, 7.0Ar-H

Note: The chemical shifts of the acidic protons (COOH and B(OH)₂) are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166C=O
~150 (dd)C-F
~148 (dd)C-F
~132C-COOH
~125 (d)C-H
~120 (d)C-H
Not observedC-B

Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
-130 to -145Ar-F
-135 to -150Ar-F

Note: The exact chemical shifts will be dependent on the electronic environment.

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~20-30 (broad)B(OH)₂
Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3500-3300 (broad)O-H stretch (B(OH)₂)
3300-2500 (broad)O-H stretch (COOH)
~1700C=O stretch (COOH)
~1600, ~1470C=C stretch (aromatic)
~1350B-O stretch
~1250C-F stretch
~1050B-C stretch
Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complicated by their tendency to form cyclic anhydrides (boroxines), especially under high-temperature conditions. Electrospray ionization (ESI) is a suitable technique for this compound.

Table 6: Predicted Mass Spectrometry Data (ESI)

Ion ModeExpected m/zAssignment
Negative201.02[M-H]⁻
Negative183.01[M-H-H₂O]⁻
Positive202.03[M+H]⁺
Positive224.01[M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of DMSO-d6 A->B C Transfer to a 5 mm NMR tube B->C D Acquire Spectrum (1H, 13C, 19F, 11B) C->D E Process and Analyze Data D->E

Caption: General workflow for NMR sample preparation and data acquisition.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. The spectral width should be set to cover a range of approximately 0-15 ppm.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a 376 or 470 MHz NMR spectrometer, typically with proton decoupling.

  • ¹¹B NMR Spectroscopy: Acquire the spectrum on a 128 or 160 MHz spectrometer.

Infrared (IR) Spectroscopy

Workflow for Solid-State IR Analysis

IR_Workflow A Prepare KBr pellet or use ATR accessory B Place sample in FT-IR spectrometer A->B C Acquire spectrum (4000-400 cm-1) B->C D Process and Analyze Data C->D

Caption: Workflow for obtaining an IR spectrum of a solid sample.

  • Sample Preparation: For solid samples, either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Workflow for ESI-MS Analysis

MS_Workflow A Prepare dilute solution (e.g., 0.1 mg/mL in Methanol) B Infuse into ESI source of mass spectrometer A->B C Acquire spectra in positive and negative ion modes B->C D Analyze mass-to-charge ratios and fragmentation C->D

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Potential Applications and Signaling Pathway Involvement

This compound is a valuable building block in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common motifs in pharmaceuticals.

Logical Diagram of a Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

An In-depth Technical Guide to the Reactivity and Stability of 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Carboxy-4,5-difluorophenylboronic acid (CAS No. 1217500-81-6). Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogues, including other fluorinated and carboxylated phenylboronic acids, to project its chemical behavior and provide guidance on its handling, storage, and use in synthetic applications. The primary focus is on its utility in cross-coupling reactions, potential degradation pathways, and strategies to mitigate instability. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a valuable building block in modern organic synthesis. The presence of both electron-withdrawing fluorine atoms and a carboxylic acid group on the phenyl ring imparts unique electronic properties and multiple functional handles for molecular elaboration. These features make it an attractive reagent for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research, where the incorporation of fluorine can enhance metabolic stability and binding affinity.

This guide will delve into the anticipated reactivity and stability of this compound, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. It will also address the inherent instabilities associated with arylboronic acids and provide protocols for their effective use.

Chemical Properties and Stability

General Stability:

Arylboronic acids are generally stable as solids under controlled laboratory conditions. However, they are susceptible to several degradation pathways, particularly in solution. For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

Key Degradation Pathways:

  • Protodeboronation: This is a major degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often facilitated by aqueous and basic conditions. The presence of ortho-fluorine substituents can accelerate protodeboronation.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible in the presence of water.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation. However, research on other ortho-carboxy-substituted phenylboronic acids suggests that intramolecular coordination of the carboxylic acid to the boron atom can form a stable five-membered ring, which can significantly increase resistance to oxidation.[1]

The following table summarizes the anticipated stability of this compound under various conditions, based on data from analogous compounds.

ConditionAnticipated StabilityPrimary Degradation Pathway(s)Mitigation Strategies
Solid State (Room Temp, Dark) Generally StableSlow dehydration to boroxineStore in a desiccator.
Aqueous Solution (Neutral pH) ModerateProtodeboronation, DehydrationUse freshly prepared solutions.
Aqueous Solution (Basic pH) LowAccelerated ProtodeboronationUse mild bases, lower reaction temperatures, and shorter reaction times.
Aqueous Solution (Acidic pH) Moderate to High-Generally more stable than in basic conditions.
Organic Solvents (Anhydrous) High-Use anhydrous solvents for reactions when possible.
Exposure to Light Potential for degradationPhotolytic decompositionStore in amber vials or protect from light.
Elevated Temperature ModerateAccelerated degradationStore refrigerated. Avoid prolonged heating.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a powerful tool for the formation of carbon-carbon bonds. However, the presence of both fluorine atoms and a carboxylic acid group on the boronic acid presents specific challenges and considerations.

Electronic Effects:

The two electron-withdrawing fluorine atoms are expected to increase the Lewis acidity of the boronic acid. This can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Interference from the Carboxylic Acid Group:

Under the basic conditions typically employed in Suzuki-Miyaura reactions, the carboxylic acid will be deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. To circumvent this, the carboxylic acid group is often protected as an ester prior to the coupling reaction. The ester can then be hydrolyzed in a subsequent step to reveal the free carboxylic acid.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving a protected form of this compound.

Suzuki_Workflow cluster_protection Protection cluster_coupling Suzuki Coupling cluster_deprotection Deprotection P1 This compound P2 Esterification P1->P2 e.g., MeOH, H+ P3 Protected Boronic Ester P2->P3 C1 Protected Boronic Ester C3 Pd Catalyst, Base, Solvent C1->C3 C2 Aryl Halide (Ar-X) C2->C3 C4 Coupled Product (Ester) C3->C4 D1 Coupled Product (Ester) D2 Hydrolysis D1->D2 e.g., LiOH, H2O/THF D3 Final Product (Carboxylic Acid) D2->D3

General workflow for Suzuki coupling with protection strategy.

Experimental Protocols

The following are generalized experimental protocols for the use of arylboronic acids in Suzuki-Miyaura coupling reactions. These should be considered as starting points and will likely require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling (with protected carboxylic acid)

Materials:

  • Protected this compound ester (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried flask, add the protected boronic acid ester, aryl halide, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram illustrates the key steps in the experimental setup.

Experimental_Setup A Combine Reactants: - Protected Boronic Ester - Aryl Halide - Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: - Extraction - Washing - Drying E->F G Purification (Chromatography) F->G

Key steps in a typical Suzuki coupling experiment.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table presents representative yields for the Suzuki-Miyaura coupling of a closely related analogue, 2,5-difluorophenylboronic acid, with various aryl bromides. This data can serve as a guide for estimating the expected reactivity and yields.

Coupling Partner (Aryl Bromide)Substituent TypeCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100298
4-BromotolueneElectron-donatingPd(PPh₃)₄K₂CO₃Dioxane/H₂O901292
1-Bromo-4-nitrobenzeneStrongly Electron-withdrawingPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O80495
1-Bromo-4-methoxybenzeneStrongly Electron-donatingPdCl₂(dppf)Cs₂CO₃DMF1001688

Conclusion

This compound is a promising synthetic building block with significant potential in drug discovery and materials science. While direct experimental data on its reactivity and stability is limited, a comprehensive understanding of its properties can be extrapolated from closely related fluorinated and carboxylated phenylboronic acids. Its reactivity is dominated by its utility in Suzuki-Miyaura cross-coupling, though careful consideration must be given to the potential for protodeboronation and catalyst inhibition by the carboxylate group. By employing appropriate strategies, such as protection of the carboxylic acid and optimization of reaction conditions, researchers can effectively utilize this versatile reagent for the synthesis of novel and complex molecules. Further experimental studies are warranted to fully elucidate the specific reactivity and stability profile of this compound.

References

The Pivotal Role of 3-Carboxy-4,5-difluorophenylboronic Acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4,5-difluorophenylboronic acid is emerging as a critical building block in modern medicinal chemistry, particularly in the revolutionary field of targeted protein degradation. Its unique structural features—a carboxylic acid handle, a rigid difluorinated phenyl ring, and a versatile boronic acid group—make it an invaluable component in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but plays a crucial role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]

Application in Targeted Protein Degradation: A PROTAC Linker

The predominant application of this compound in the scientific literature and commercial landscape is as a rigid linker for the synthesis of PROTACs.[6] The rationale for its use is multifaceted, stemming from the distinct advantages conferred by its chemical structure.

The difluorinated phenyl ring provides a rigid and well-defined scaffold. This rigidity can be advantageous in PROTAC design as it can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7] The fluorine atoms can also enhance the metabolic stability of the linker and improve its binding affinity to target proteins through non-covalent interactions.

The carboxylic acid group serves as a convenient attachment point for coupling to other components of the PROTAC, typically through the formation of an amide bond with an amine-functionalized E3 ligase ligand or warhead. Amide bond formation is a robust and well-established reaction in organic synthesis.[8]

The boronic acid functionality, while not always directly involved in the final PROTAC structure, offers a versatile handle for further chemical modifications or for analytical purposes.

Logical Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the incorporation of this compound into a PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Activate_Carboxylic_Acid Activate Carboxylic Acid of Linker Start->Activate_Carboxylic_Acid this compound Couple_to_Amine Couple to Amine-containing E3 Ligand or Warhead Activate_Carboxylic_Acid->Couple_to_Amine Amide Coupling Purify_Intermediate Purify Intermediate Couple_to_Amine->Purify_Intermediate Couple_Second_Component Couple Second Component Purify_Intermediate->Couple_Second_Component Final_Purification Final Purification Couple_Second_Component->Final_Purification Final_PROTAC Final PROTAC Final_Purification->Final_PROTAC Synthesis_Pathway cluster_synthesis_route Proposed Synthetic Route Starting_Material 1-Bromo-3,4-difluorobenzene Protection Protection of Position 5 Starting_Material->Protection Borylation Borylation at Position 1 Protection->Borylation e.g., n-BuLi, B(OMe)3 Carboxylation Carboxylation at Position 3 Borylation->Carboxylation e.g., LDA, CO2 Deprotection Deprotection Carboxylation->Deprotection Final_Product This compound Deprotection->Final_Product

References

An In-depth Technical Guide on the Solubility of 3-Carboxy-4,5-difluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Carboxy-4,5-difluorophenylboronic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol for solubility measurement, a structured table for data presentation, and a visual representation of the experimental workflow to guide researchers in generating reliable solubility data for this compound.

Introduction

This compound is an important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of novel pharmaceutical agents and functional materials. The solubility of this reagent in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. An understanding of its solubility behavior is essential for process optimization, ensuring reproducibility, and scaling up chemical syntheses.

This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of common organic solvents.

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided to structure the presentation of experimentally determined solubility data. Researchers are encouraged to use the protocol outlined in this guide to populate this table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Methanole.g., Isothermal Saturation
e.g., Acetone
e.g., Tetrahydrofuran (THF)
e.g., Acetonitrile
e.g., Dichloromethane (DCM)
e.g., Toluene
e.g., N,N-Dimethylformamide (DMF)
e.g., Dimethyl Sulfoxide (DMSO)

Note: The solubility of phenylboronic acid and its derivatives can be influenced by factors such as the polarity of the solvent and the nature of substituents on the phenyl ring.[1] Generally, higher solubility is observed in polar solvents.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a common technique for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Constant agitation is necessary to facilitate the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any solid particles.

  • Dilution: Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

3.3. Method Validation

To ensure the accuracy of the results, it is recommended to:

  • Confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Verify the solid phase in equilibrium with the solution is the original compound and not a solvate or a different polymorphic form, which can be done using techniques like X-ray powder diffraction (XRPD).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatic shaker at a constant temperature A->B C Allow solid to settle or centrifuge B->C D Extract a known volume of supernatant C->D E Dilute the sample D->E F Quantify concentration using HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Factors Influencing Boronic Acid Solubility

The solubility of boronic acids, including this compound, is influenced by several factors:

  • Solvent Polarity: Boronic acids, being polar molecules, generally exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[1]

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid boronic acid affects its solubility. Higher lattice energy generally leads to lower solubility.

  • Dehydration: Phenylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which have different solubility profiles. This equilibrium is dependent on the solvent and other conditions.[2][3]

Conclusion

References

An In-Depth Technical Guide to 3-Carboxy-4,5-difluorophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Carboxy-4,5-difluorophenylboronic acid is a specialized organic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and a boronic acid group on a phenyl ring, makes it a versatile building block in the synthesis of complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical properties, a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the experimental workflow.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.9 g/mol
CAS Number 1217500-81-6

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for such reactions. Below is a generalized protocol for the coupling of this boronic acid with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical Suzuki-Miyaura cross-coupling reaction and a foundational synthesis pathway for phenylboronic acids.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, This compound, & Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-120 °C) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Work-up (Extraction) monitor->workup Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Suzuki-Miyaura Experimental Workflow

Phenylboronic_Acid_Synthesis start_material Aryl Halide (e.g., Aryl Bromide) grignard Grignard Reagent Formation (Mg, THF) start_material->grignard Path 1 organolithium Organolithium Formation (n-BuLi or t-BuLi) start_material->organolithium Path 2 borate_ester Reaction with Borate Ester (e.g., Trimethyl borate) grignard->borate_ester organolithium->borate_ester hydrolysis Acidic Hydrolysis (HCl/H₂O) borate_ester->hydrolysis final_product Phenylboronic Acid hydrolysis->final_product

General Synthesis Pathway for Phenylboronic Acids

An In-depth Technical Guide to the Electronic Effects of Fluorine in 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the fluorine substituents in 3-Carboxy-4,5-difluorophenylboronic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to predict its physicochemical properties and reactivity. The strong inductive effects of the two fluorine atoms and the carboxylic acid group are expected to significantly increase the Lewis acidity of the boronic acid moiety, influencing its reactivity in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This document offers a valuable resource for researchers utilizing this and similar fluorinated arylboronic acids in organic synthesis and drug discovery.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a trifunctional reagent with significant potential as a building block in the synthesis of complex organic molecules. Understanding the electronic interplay between the boronic acid, the carboxylic acid, and the two fluorine atoms is crucial for predicting its reactivity and effectively employing it in synthetic strategies.

This guide will explore the anticipated electronic effects within this molecule by examining the properties of its constituent functional groups and by drawing comparisons with structurally similar compounds.

Electronic Effects of Substituents

The electronic properties of this compound are governed by the cumulative effects of its three substituents on the phenyl ring: a carboxylic acid group at the 3-position and two fluorine atoms at the 4- and 5-positions.

  • Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring and, consequently, increases the Lewis acidity of the boronic acid group. Fluorine can also exert a weak electron-donating resonance effect (+R) , but the inductive effect is generally dominant, especially when it is positioned meta or ortho to the reaction center.

  • Carboxylic Acid Group: The carboxylic acid group is also strongly electron-withdrawing , primarily through an inductive effect (-I) and a resonance effect (-R) . This further enhances the overall electron-deficient nature of the aromatic ring.

The combination of two fluorine atoms and a carboxylic acid group is expected to render the boronic acid moiety in this compound significantly more Lewis acidic compared to unsubstituted phenylboronic acid.

Figure 1: Conceptual diagram of the electronic effects in this compound.

Quantitative Data

Predicted Acidity

The pKa of a substituted benzoic acid or phenylboronic acid is a direct measure of the electronic influence of the substituents. A lower pKa value indicates a stronger acid, which corresponds to a greater electron-withdrawing effect from the substituents.

CompoundSubstituentsPredicted/Experimental pKaReference
Benzoic AcidH4.20[1]
3-Fluorobenzoic Acid3-F3.86[1]
3,4-Difluorobenzoic Acid3,4-di-F3.80[1]
3,5-Difluorobenzoic Acid3,5-di-F3.37[1]
3-Carboxyphenylboronic acid3-COOH4.21 (Predicted)[2]
3,5-Difluorophenylboronic acid3,5-di-F7.74[3]
2,5-Difluorophenylboronic acid2,5-di-FEst. < 8.35[3]

Based on the data above, the presence of two fluorine atoms and a carboxylic acid group, all of which are electron-withdrawing, will significantly lower the pKa of both the carboxylic acid and the boronic acid moieties in this compound compared to their unsubstituted parent compounds.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent.

SubstituentσmetaσparaReference
-F0.340.06[4]
-COOH0.370.45[5]

The positive σ values for both fluorine and the carboxylic acid group indicate their electron-withdrawing nature.[6] The additive effect of these substituents will result in a highly electron-deficient aromatic ring.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following table summarizes the expected chemical shifts and key spectral features based on data from analogous compounds.

SpectroscopyExpected Features
¹H NMR - Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to ¹H-¹H and ¹H-¹⁹F coupling. - The carboxylic acid proton will be a broad singlet at a chemical shift greater than 10 ppm. - The boronic acid protons will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent.
¹³C NMR - The carbon atoms attached to fluorine will show large C-F coupling constants. - The carboxylic acid carbonyl carbon will appear around 165-175 ppm. - Aromatic carbons will be in the range of 110-150 ppm.
¹⁹F NMR - Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts will be in the typical range for aryl fluorides (around -100 to -140 ppm relative to CFCl₃).
¹¹B NMR - A single, broad signal is expected, characteristic of a trigonal boronic acid.
IR - A broad O-H stretch from the carboxylic acid and boronic acid groups (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - B-O stretching vibrations (1300-1400 cm⁻¹). - C-F stretching vibrations (1100-1300 cm⁻¹).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-lithiation of a suitable difluorobenzoic acid precursor, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis. A similar procedure has been reported for the synthesis of (3,4,5-trifluorophenyl)boronic acid.[7]

Synthesis_Workflow start Starting Material: 3,4-Difluorobenzoic Acid step1 Protection of Carboxylic Acid (e.g., as methyl ester) start->step1 SOCl₂, MeOH step2 Directed ortho-Lithiation with LDA or n-BuLi in THF at -78 °C step1->step2 LDA, THF, -78°C step3 Reaction with Triisopropyl Borate B(O-iPr)₃ step2->step3 B(O-iPr)₃ step4 Acidic Workup (e.g., aq. HCl) step3->step4 HCl (aq) step5 Hydrolysis of Ester step4->step5 LiOH, THF/H₂O product Final Product: This compound step5->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Esterification: 3,4-Difluorobenzoic acid is converted to its methyl ester by reaction with thionyl chloride followed by methanol to protect the carboxylic acid functionality.

  • Lithiation: The methyl 3,4-difluorobenzoate is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added dropwise to effect lithiation at the 5-position, directed by the ester group.

  • Borylation: Triisopropyl borate is added to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched with aqueous HCl. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Ester Hydrolysis: The crude boronic ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water, followed by acidification to yield the final product.

  • Purification: The product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. The strong electron-withdrawing properties of the two fluorine atoms and the carboxylic acid group are predicted to substantially increase the Lewis acidity of the boronic acid. This enhanced acidity is a key factor that governs its reactivity, particularly in facilitating transmetalation in palladium-catalyzed cross-coupling reactions. While direct experimental data remains limited, the analysis of analogous compounds provides a solid foundation for understanding and utilizing this versatile reagent in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to precisely quantify the properties of this compound.

References

Potential Degradation Pathways of 3-Carboxy-4,5-difluorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the degradation of 3-Carboxy-4,5-difluorophenylboronic acid is not extensively available in public literature. This guide synthesizes information from studies on analogous arylboronic acids to predict and describe its potential degradation pathways. The principles and methodologies outlined are based on established knowledge of boronic acid chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its utility is predicated on its chemical stability under various conditions. However, like all arylboronic acids, it is susceptible to degradation through several pathways, which can impact reaction yields, impurity profiles, and the stability of resulting formulations. Understanding these potential degradation routes is critical for process optimization, analytical method development, and ensuring the quality of intermediates and final products.

The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the phenyl ring influences the electronic properties of the molecule, affecting the reactivity and stability of the carbon-boron bond. This guide provides a detailed overview of the primary degradation pathways, factors influencing them, and generalized experimental protocols for their investigation.

Core Degradation Pathways

The principal degradation pathways for arylboronic acids, and by extension this compound, are protodeboronation, oxidation, and dehydration to form boroxines.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2,3-difluorobenzoic acid.[1] This reaction is often an undesired side reaction in cross-coupling chemistries.[1] The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group.[1][2] The electron-withdrawing fluorine atoms in this compound can make the boron atom more electrophilic and potentially more susceptible to this degradation pathway, particularly under basic conditions.[2]

The reaction can be catalyzed by both acid and base.[1][3]

  • Base-catalyzed: In the presence of a base (e.g., hydroxide), the boronic acid is converted to the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻). This anion can then be protonated by a proton source like water, leading to the cleavage of the C-B bond.[3]

  • Acid-catalyzed: Under acidic conditions, protonation can facilitate the cleavage of the C-B bond.[1]

Oxidation

The carbon-boron bond is susceptible to oxidation, which typically results in the formation of the corresponding phenol. For this compound, this pathway would lead to the formation of 2,3-difluoro-5-hydroxybenzoic acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides.[4] The reaction is particularly relevant in drug development, as oxidative degradation can occur during synthesis, purification, and storage.

Dehydration (Boroxine Formation)

Boronic acids can undergo intermolecular dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines.[5] This process is generally reversible in the presence of water.[5] While boroxine formation is a form of degradation, it is often in equilibrium with the monomeric boronic acid in solution. The formation of boroxines can, however, affect solubility and reactivity.

Visualizing the Degradation Pathways

The following diagrams illustrate the core degradation pathways and the factors influencing them.

G main This compound path1 Protodeboronation main->path1 path2 Oxidation main->path2 path3 Dehydration main->path3 proto_prod 2,3-Difluorobenzoic Acid ox_prod 2,3-Difluoro-5-hydroxybenzoic Acid boroxine Boroxine (Trimeric Anhydride) boroxine->main + H₂O path1->proto_prod path2->ox_prod path3->boroxine Heat

Caption: Predicted degradation pathways of this compound.

G main This compound (Ar-B(OH)₂) factors Stress Factors main->factors temp Elevated Temperature factors->temp moisture Moisture / Water (pH) factors->moisture light Light (UV/Visible) factors->light oxidants Oxidizing Agents (e.g., H₂O₂, O₂) factors->oxidants dehydration Dehydration temp->dehydration moisture->dehydration protodeboronation Protodeboronation moisture->protodeboronation (Acid/Base Catalyzed) light->protodeboronation oxidation Oxidation light->oxidation oxidants->oxidation degradation Degradation Pathways dehydration->degradation protodeboronation->degradation oxidation->degradation

Caption: Factors influencing the degradation pathways of arylboronic acids.

Experimental Protocols for Stability Assessment

To investigate the stability of this compound and identify its degradation products, forced degradation (or stress testing) studies are essential. These studies expose the compound to conditions more severe than those it would typically encounter during storage or use.[6][7] The goal is to generate a modest amount of degradation (typically 5-20%) to facilitate the identification of degradants and the development of a stability-indicating analytical method.[7][8]

General Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal (e.g., 70°C, Solid State) stress->thermal photo Photolytic (ICH Q1B Conditions) stress->photo analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation pathway Identify Degradants & Propose Pathways evaluation->pathway method Develop/Validate Stability- Indicating Method evaluation->method

Caption: General experimental workflow for forced degradation studies.

Summary of Stress Conditions

The following table outlines typical stress conditions that can be applied in a forced degradation study of an arylboronic acid.[5][9][10]

Stress Condition Protocol Purpose
Acid Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 min to 24 hrs).[5]To assess stability in acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 min to 24 hrs).[5]To assess stability in basic conditions and identify base-catalyzed degradation products, such as those from protodeboronation.[5]
Oxidation Dissolve the sample in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[5]To identify potential oxidative degradation products, such as the corresponding phenol.
Thermal Degradation Store the solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week).[5]To evaluate the potential for thermal degradation in the solid state, including dehydration to boroxines.
Photolytic Degradation Expose the solid or solution sample to controlled light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[5][9]To determine sensitivity to light and identify photodegradation products.
Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity of arylboronic acids and their degradation products.[5][9] The development of a robust, stability-indicating method is crucial.

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (e.g., 2,3-difluorobenzoic acid from protodeboronation and 2,3-difluoro-5-hydroxybenzoic acid from oxidation).

  • Typical Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate.[5]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or PDA to assess peak purity)

    • Injection Volume: 5.0 µL

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute as necessary. For stress study samples, neutralize acidic and basic solutions before injection if required.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

While specific degradation data for this compound is limited, a thorough understanding of the degradation pathways common to arylboronic acids provides a strong framework for its handling and analysis. The primary degradation routes are expected to be protodeboronation, oxidation, and dehydration. These pathways are influenced by pH, temperature, light, and the presence of oxidizing agents. For researchers, scientists, and drug development professionals, applying the principles of forced degradation studies is paramount. Such studies will enable the elucidation of specific degradation pathways, the characterization of impurities, and the development of validated, stability-indicating analytical methods, ultimately ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Carboxy-4,5-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a carboxylic acid and two fluorine atoms on the phenyl ring imparts unique electronic properties and provides a handle for further functionalization, making it a desirable reagent in drug discovery programs. The fluorine substituents can enhance metabolic stability and binding affinity of drug candidates, while the carboxylic acid group can be used to modulate solubility or act as a key interaction point with biological targets.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for this compound.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an indispensable tool in modern organic synthesis.[4] These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions, along with relevant data and visualizations to aid researchers in their synthetic endeavors.

Core Concepts of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl carboxylic acid.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with aryl halides, providing an indication of the expected efficiency for the coupling of this compound.

Aryl Halide Partner (Substituent)Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone (Electron-withdrawing)2,5-Difluorophenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1001285
4-Bromotoluene (Electron-donating)2,5-Difluorophenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292
4-Chloroanisole (Electron-donating)2,5-Difluorophenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄t-Amyl alcohol1101878
5-Bromosalicylic acid2,4-Difluorophenylboronic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75198

Note: Yields are for isolated products and are sourced from various publications. Reaction conditions and yields for this compound may vary and require optimization.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base setup Reaction Setup: Inert Atmosphere Add Degassed Solvent reagents->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Work-up: Cooling Extraction Washing reaction->workup purification Purification: Column Chromatography workup->purification product Pure Biaryl Product purification->product suzuki_cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'B(OH)2 + Base) pd2_aryl->pd0 Reductive Elimination biaryl Ar-Ar' pd2_aryl->biaryl angiotensin_pathway angII Angiotensin II at1r AT1 Receptor angII->at1r g_protein Gq/11 Protein at1r->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Responses: Vasoconstriction, Cell Growth ca2->response pkc->response

References

Application of 3-Carboxy-4,5-difluorophenylboronic Acid in PROTAC Synthesis: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. While various linker architectures have been explored, the use of rigid, functionalized aromatic linkers is a growing area of interest.

This document explores the theoretical application of 3-Carboxy-4,5-difluorophenylboronic acid as a novel building block for the synthesis of PROTACs. Although direct experimental evidence for its incorporation into a PROTAC is not currently available in the public domain, its unique structural features suggest potential advantages in PROTAC design. The difluoro substitution can influence the conformation and metabolic stability of the linker, while the carboxylic acid and boronic acid functionalities offer versatile handles for orthogonal chemical modifications.

Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its potential application.

PropertyValue
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Appearance White to off-white solid
Key Functional Groups Carboxylic acid, Boronic acid, Difluorophenyl ring

Theoretical Application in PROTAC Synthesis: A Stepwise Approach

The trifunctional nature of this compound allows for its strategic incorporation into a PROTAC linker. A plausible synthetic workflow would involve the sequential or orthogonal functionalization of its reactive groups.

PROTAC_Synthesis_Workflow A This compound B Step 1: Protect Boronic Acid A->B C Step 2: Activate Carboxylic Acid B->C D Step 3: Couple with POI Ligand (with amine handle) C->D E Intermediate 1 D->E F Step 4: Deprotect Boronic Acid E->F G Step 5: Suzuki Coupling with Halogenated Linker Extension F->G H Intermediate 2 G->H I Step 6: Couple with E3 Ligase Ligand H->I J Final PROTAC Molecule I->J

Figure 1. A theoretical workflow for the incorporation of this compound into a PROTAC molecule.

Hypothetical Experimental Protocols

The following are generalized, theoretical protocols for the key steps outlined in the workflow above. These are not based on specific literature examples for this compound but are derived from standard organic chemistry methodologies applicable to PROTAC synthesis.

Protocol 1: Protection of the Boronic Acid Moiety

Objective: To selectively protect the boronic acid to prevent its interference in subsequent reactions involving the carboxylic acid.

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add pinacol (1.2 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting pinacol boronate ester can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a POI Ligand

Objective: To form an amide bond between the carboxylic acid of the functionalized linker and an amine-containing POI ligand.

Materials:

  • Pinacol-protected this compound

  • POI ligand with a primary or secondary amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the pinacol-protected boronic acid (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker intermediate.

Protocol 3: Suzuki Coupling for Linker Extension

Objective: To utilize the boronic acid functionality for a palladium-catalyzed Suzuki cross-coupling reaction to extend the linker.

Materials:

  • POI-linker intermediate (with deprotected boronic acid)

  • Halogenated linker component (e.g., a bromo-PEG-amine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water)

Procedure:

  • Combine the POI-linker intermediate (1.0 eq), the halogenated linker component (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) in a reaction vessel.

  • Add the solvent system and degas the mixture with nitrogen or argon.

  • Heat the reaction mixture to 80-100 °C for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an appropriate organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the extended POI-linker.

Signaling Pathway Context: PROTAC-Mediated Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The general mechanism is depicted below.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Figure 2. The general signaling pathway of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

While the direct application of this compound in PROTAC synthesis remains to be experimentally validated and published, its chemical structure presents a compelling case for its use as a versatile building block. The difluorophenyl core could impart favorable conformational constraints and metabolic stability to the linker, potentially enhancing the formation and stability of the ternary complex. The orthogonal reactivity of the carboxylic and boronic acid groups offers significant flexibility in synthetic design, allowing for the construction of diverse and complex linker architectures.

Future research in this area would involve the synthesis of a library of PROTACs incorporating this building block to systematically evaluate its impact on degradation efficiency (DC₅₀, Dₘₐₓ), target selectivity, and pharmacokinetic properties. Such studies would provide valuable insights into the "linkerology" of PROTACs and could establish this compound as a valuable tool in the development of next-generation targeted protein degraders.

Disclaimer: The experimental protocols and applications described herein are theoretical and intended for informational purposes only. They are based on general chemical principles and have not been validated for the specific use of this compound in PROTAC synthesis. Researchers should consult the primary literature and exercise appropriate caution and optimization when attempting any new synthetic procedure.

Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls using 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Carboxy-4,5-difluorophenylboronic acid in the synthesis of fluorinated biphenyls, a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms and a carboxylic acid moiety into the biphenyl scaffold can significantly alter the physicochemical and pharmacological properties of the resulting molecules. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group provides a handle for further functionalization or can act as a key pharmacophore.

The Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of these valuable compounds, offering a robust and versatile approach to the formation of carbon-carbon bonds. This document outlines generalized protocols for this reaction, based on established methodologies for structurally similar fluorinated arylboronic acids, and provides data for related reactions to guide researchers in their synthetic endeavors.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl compounds. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an aryl halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 This compound (Ar'-B(OH)2) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Purge with Inert Gas A->B C Add Catalyst & Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Purification H->I Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor Fluorinated Biphenyl Carboxylic Acid Inhibitor->COX_Enzymes Inhibition

Catalyst Selection for Efficient Suzuki-Miyaura Coupling with 3-Carboxy-4,5-difluorophenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge and Opportunity of a Unique Building Block

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures is a cornerstone of innovation. Among the vast array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging carbon-carbon bonds with precision and efficiency.[1] This guide focuses on a particularly valuable yet challenging building block: 3-Carboxy-4,5-difluorophenylboronic acid .

The unique substitution pattern of this molecule—featuring two electron-withdrawing fluorine atoms and a carboxylic acid moiety—imparts desirable physicochemical properties to target compounds, such as altered metabolic stability and binding affinities.[2] However, these same features present distinct challenges for the synthetic chemist. The electron-deficient nature of the aromatic ring can slow the rate-limiting transmetalation step in the catalytic cycle, while the acidic carboxylic acid group can interfere with the basic conditions essential for the reaction, potentially deactivating the catalyst.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the rationale behind catalyst selection, explore optimal reaction conditions, and provide detailed, field-proven protocols for achieving efficient and high-yielding Suzuki-Miyaura couplings with this versatile substrate.

Understanding the Substrate: Key Considerations for a Successful Coupling

The molecular architecture of this compound dictates the strategic choices for the cross-coupling reaction. Three primary factors must be addressed:

  • Electron-Deficient Aryl System: The two fluorine atoms inductively withdraw electron density from the phenyl ring. This electronic deficit reduces the nucleophilicity of the boronic acid, which can hinder the transmetalation step with the palladium center.[3][4] Consequently, catalyst systems that are highly active and promote this step are essential.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxyl group will be deprotonated by the base required for the Suzuki-Miyaura reaction. This necessitates the use of at least one extra equivalent of base. More critically, the resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of base is therefore paramount to mitigate these effects.

  • Protodeboronation Risk: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired biaryl product.[4] The reaction conditions must be optimized to favor the cross-coupling pathway.

Catalyst System Selection: A Synergistic Approach

A successful Suzuki-Miyaura coupling of this compound hinges on the synergistic interplay of the palladium source, the ligand, the base, and the solvent system.

Palladium Precursors: The Heart of the Catalyst

Commonly used palladium precursors such as Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices. These are typically used in low catalytic loadings (0.5-2 mol%) and are activated in situ by the phosphine ligand to generate the active Pd(0) species that enters the catalytic cycle.

Ligands: The Key to Reactivity and Selectivity

For challenging substrates like this compound, the choice of ligand is the most critical factor. Standard ligands such as triphenylphosphine (PPh₃) often provide sluggish reactivity. The go-to solutions are electron-rich, sterically hindered biaryl phosphine ligands, often referred to as "Buchwald ligands."

LigandStructureKey Advantages
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A highly active and versatile ligand.Excellent for electron-deficient boronic acids and allows for lower catalyst loadings and reaction temperatures.[5]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Provides high reactivity for sterically hindered substrates.Particularly effective for couplings involving aryl chlorides, which are less reactive than bromides or iodides.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Another highly active ligand with broad applicability.Often used for challenging heteroaryl couplings and can be effective for this substrate class.

Causality: These ligands possess a combination of steric bulk and strong electron-donating ability. The steric hindrance promotes the reductive elimination step, releasing the product and regenerating the catalyst. The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition of the aryl halide. This combination is crucial for overcoming the electronic deficiencies of the boronic acid.[5]

Base and Solvent Selection: Mitigating Interference and Ensuring Solubility

The base is not only essential for activating the boronic acid to form the more nucleophilic boronate species but must also be chosen to avoid complications from the carboxylic acid.

  • Recommended Bases: Mild inorganic bases are preferred.

    • Potassium Carbonate (K₂CO₃): A common and effective choice, often used in a biphasic solvent system.

    • Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, it can accelerate slow reactions and is highly effective with Buchwald-type ligands.

    • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.

  • Solvent Systems: A biphasic system is often ideal.

    • Dioxane/Water or Toluene/Water: These combinations allow the organic-soluble aryl halide and catalyst to react with the water-soluble boronate salt at the interface.

    • THF/Water: Another effective biphasic system.

Self-Validation: The use of at least 2.5-3.0 equivalents of base is a self-validating measure. One equivalent is consumed by the carboxylic acid, and the remaining 1.5-2.0 equivalents are required to drive the catalytic cycle. Insufficient base will result in a stalled or incomplete reaction.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar²B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start: Assemble Reagents reagents Reaction Vessel: - this compound (1.2 eq) - Aryl Halide (1.0 eq) - Palladium Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄, 3.0 eq) start->reagents degas Seal and Degas: Purge with inert gas (N₂ or Ar) reagents->degas solvents Add Degassed Solvents (e.g., Dioxane and Water) degas->solvents heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with water - Acidify to pH ~2-3 - Extract with organic solvent monitor->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization depending on the specific aryl halide coupling partner.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for the coupling of this compound with a range of aryl bromides.

Reagents and Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. Add the solvent mixture to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl to protonate the carboxylic acid product.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl carboxylic acid.

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than their bromide counterparts and often require more forcing conditions or a more active catalyst system.

Modifications from Protocol 1:

  • Catalyst System: Use Pd₂(dba)₃ (2 mol%) and XPhos (4-5 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equivalents) can be more effective.

  • Solvent: Anhydrous t-Amyl alcohol or Dioxane can be used. If using an anhydrous solvent, ensure the base is finely powdered and well-dispersed.

  • Temperature: Reaction temperatures may need to be increased to 110-120 °C.

Procedure: Follow the general steps of Protocol 1, substituting the modified reagents and conditions as listed above. Due to the higher temperatures, ensure the reaction vessel is properly sealed to prevent solvent evaporation.

Conclusion: Enabling a Versatile Building Block

The Suzuki-Miyaura coupling of this compound, while presenting unique challenges, is a highly achievable and valuable transformation. Success lies in a rational approach to catalyst and condition selection, specifically addressing the electronic and acidic nature of the substrate. The use of modern, electron-rich, and sterically hindered phosphine ligands, such as SPhos, in conjunction with a suitable base like K₃PO₄, provides a robust platform for efficiently coupling this versatile building block. The protocols outlined in this guide offer a validated starting point for researchers to incorporate this valuable moiety into their synthetic targets, paving the way for new discoveries in medicine and materials science.

References

Application Notes and Protocols for 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Carboxy-4,5-difluorophenylboronic acid (CAS No. 1217500-81-6), also known as 5-Borono-2,3-difluorobenzoic acid, is a specialized chemical intermediate. Its unique trifunctional nature, featuring a carboxylic acid group, a boronic acid moiety, and a difluorinated phenyl ring, presents a versatile scaffold for the development of novel materials and complex molecules in drug discovery. The strategic placement of fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of resulting compounds, making it a molecule of interest for creating advanced polymers, functional materials, and pharmacologically active agents.

While specific, detailed application notes and extensive research publications solely focused on this compound are limited in the public domain, its structural motifs suggest a range of potential applications based on the well-established chemistry of its constituent functional groups. These application notes provide a theoretical framework and generalized protocols to guide researchers in exploring its utility.

Section 1: Applications in Materials Science

The bifunctional nature of the carboxylic acid and boronic acid groups allows for the use of this compound as a versatile building block or cross-linking agent in the synthesis of advanced materials.

Application Note 1.1: Synthesis of Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and a boronic acid group makes this molecule a potential candidate for the construction of novel Metal-Organic Frameworks (MOFs). The carboxylate can coordinate to metal centers, while the boronic acid can engage in reversible covalent bonding, potentially leading to MOFs with tunable porosity and guest-responsive properties.

Hypothetical Experimental Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation and Activation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) dissolve Dissolve in Solvent (e.g., DMF/Ethanol) metal_salt->dissolve boronic_acid This compound boronic_acid->dissolve mix Mix Reactants dissolve->mix heat Heat in a sealed vessel (e.g., 80-120 °C, 24-72 h) mix->heat cool Cool to Room Temperature heat->cool wash Wash with Solvent cool->wash activate Solvent Exchange & Heat under Vacuum wash->activate product MOF Product activate->product

Caption: Hypothetical workflow for the synthesis of a Metal-Organic Framework.

General Protocol for MOF Synthesis:

  • Reactant Preparation: In separate vials, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 1 equivalent) and this compound (1-2 equivalents) in a suitable solvent system (e.g., a mixture of N,N-dimethylformamide and ethanol).

  • Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature ranging from 80 to 120 °C for 24 to 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product can be isolated by filtration.

  • Washing: Wash the collected crystals with fresh solvent to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, perform a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.

  • Characterization: The resulting MOF can be characterized by techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas sorption analysis.

Application Note 1.2: Development of Responsive Polymers

The boronic acid moiety is known to form reversible covalent bonds with diols. This property can be exploited to create responsive polymers. By incorporating this compound into a polymer backbone (via its carboxyl group), the boronic acid functionality can be used to cross-link the polymer chains in the presence of diols, leading to the formation of hydrogels or other cross-linked materials. The degree of cross-linking can be sensitive to pH and the concentration of diols, making the material responsive to these stimuli.

Section 2: Applications in Drug Development

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of complex molecules in drug discovery.

Application Note 2.1: Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents. The difluoro substitution pattern can enhance the metabolic stability and modulate the electronic properties of the target molecule.

General Suzuki-Miyaura Cross-Coupling Workflow:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification aryl_halide Aryl/Heteroaryl Halide (or Triflate) reaction Heat (e.g., 80-110 °C) aryl_halide->reaction boronic_acid This compound boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water, Dioxane) solvent->reaction extraction Aqueous Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to a temperature between 80 and 110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction. Actual results will vary depending on the specific substrates and conditions used.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901285
2-ChloropyridinePd₂(dba)₃ / SPhosCs₂CO₃Dioxane100878

Section 3: Potential Signaling Pathway Interactions

Boronic acids are known to interact with diol-containing molecules, including certain carbohydrates and glycoproteins. While there is no specific signaling pathway documented for this compound, its boronic acid moiety suggests a potential for interaction with biological systems that involve diol recognition. For instance, it could potentially modulate the activity of enzymes or receptors that have surface-accessible diol-containing residues.

Logical Relationship for Potential Biological Interaction:

Biological_Interaction boronic_acid This compound interaction Reversible Covalent Bonding boronic_acid->interaction diol Diol-containing Biomolecule (e.g., Glycoprotein, Enzyme) diol->interaction effect Potential Biological Effect (e.g., Enzyme Inhibition, Receptor Modulation) interaction->effect

Caption: Potential interaction of the boronic acid with biomolecules.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and may require optimization for specific applications. All chemical handling should be performed in a well-ventilated laboratory with appropriate personal protective equipment.

Application Notes and Protocols: Large-Scale Synthesis and Reactions of 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Carboxy-4,5-difluorophenylboronic acid, a key building block in medicinal chemistry and materials science. The synthetic strategy is based on established methods for the preparation of functionalized arylboronic acids, adapted for industrial-scale production. Furthermore, this guide outlines protocols for its application in common cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, which are pivotal in the development of novel pharmaceuticals and functional materials. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a valuable bifunctional reagent, incorporating a boronic acid moiety for cross-coupling reactions and a carboxylic acid group for further functionalization or to modulate physicochemical properties. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, robust and scalable synthetic routes to this intermediate are of significant interest to the pharmaceutical and chemical industries.

This document outlines a proposed large-scale synthesis starting from the commercially available 5-bromo-3,4-difluorobenzoic acid. The protocol includes considerations for reaction conditions, purification, and analytical characterization. Additionally, detailed procedures for subsequent Suzuki-Miyaura and Chan-Lam coupling reactions are provided to guide researchers in the effective use of this versatile building block.

Large-Scale Synthesis of this compound

The proposed synthesis involves a three-step process: (1) protection of the carboxylic acid group of 5-bromo-3,4-difluorobenzoic acid as a methyl ester, (2) lithium-halogen exchange followed by borylation to introduce the boronic acid functionality, and (3) deprotection of the methyl ester to yield the final product.

Synthesis Pathway

Synthesis_Pathway Start 5-bromo-3,4-difluorobenzoic acid Protected Methyl 5-bromo-3,4-difluorobenzoate Start->Protected Esterification (MeOH, H₂SO₄) Boronate Methyl 3-carboxy-4,5-difluorophenylboronate intermediate Protected->Boronate 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺ Final This compound Boronate->Final Hydrolysis (LiOH, THF/H₂O) Suzuki_Workflow Start Assemble Reactants: - this compound - Aryl Halide (e.g., Aryl Bromide) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Start->Solvent Reaction Heat under Inert Atmosphere (e.g., 80-100°C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Application Notes: 3-Carboxy-4,5-difluorophenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its trifunctional nature, featuring a boronic acid, a carboxylic acid, and a difluorophenyl ring, offers multiple avenues for molecular elaboration and property modulation. The fluorine atoms can enhance metabolic stability and binding affinity of the final compound, while the carboxylic acid group can be utilized for forming amide bonds or acting as a key interaction point with the target protein. The boronic acid moiety is primarily employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aromatic and heteroaromatic systems, which are common scaffolds in kinase inhibitors.

This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a relevant case study. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through the MyD88 signaling pathway.[1][2][3] Dysregulation of IRAK4 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1][3][4]

Kinase Signaling Pathway: MyD88-Dependent TLR/IL-1R Signaling

The diagram below illustrates the MyD88-dependent signaling pathway, where IRAK4 is a key component. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 is recruited.[2][5] This leads to the formation of the "Myddosome," a complex that includes IRAK4 and IRAK1/2.[6] IRAK4 then phosphorylates and activates IRAK1/2, initiating a downstream cascade that results in the activation of transcription factors like NF-κB and AP-1.[2] These transcription factors regulate the expression of pro-inflammatory cytokines and chemokines.[2]

MyD88_Signaling_Pathway receptor receptor adaptor adaptor kinase kinase complex complex transcription_factor transcription_factor response response TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding Myddosome Myddosome MyD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome IRAK1_2 IRAK1/2 IRAK1_2->Myddosome TRAF6 TRAF6 Myddosome->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Gene transcription Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

MyD88-dependent TLR/IL-1R signaling pathway and the role of IRAK4 inhibitors.

Quantitative Data of Representative IRAK4 Inhibitors

While a specific inhibitor synthesized directly with this compound is not detailed in publicly available literature, the following table presents data for representative IRAK4 inhibitors to illustrate the potency that can be achieved. These compounds share structural motifs that could potentially be synthesized using similarly functionalized phenylboronic acids.

Compound Name/IDTarget KinaseIC50 (nM)Assay TypeReference
AS 2444697IRAK421In vitro kinase assay
Compound [I] (Zhejiang Hisun)IRAK40.55HTRF assay[7]
Compound [II] (Zhejiang Hisun)IRAK40.3HTRF assay[7]
IRAK4 inhibitor 1IRAK470.0 ± 10.5In-house assay[6]
Compound 42IRAK48.9In vitro kinase assay[8]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many kinase inhibitors, using a substituted phenylboronic acid like this compound.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Kinase Inhibitor Scaffold

Materials:

  • Aryl halide (e.g., a brominated heterocyclic core) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Note: The carboxylic acid moiety on the boronic acid may require protection depending on the subsequent reaction steps. If the carboxylic acid is to be used for amide bond formation, this Suzuki coupling would be an intermediate step.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using this compound.

Kinase_Inhibitor_Synthesis_Workflow start start process process decision decision output output start_node Start reagents Aryl Halide & This compound start_node->reagents suzuki Suzuki-Miyaura Coupling reagents->suzuki purification1 Purification suzuki->purification1 intermediate Biaryl Intermediate purification1->intermediate modification Further Chemical Modification (e.g., Amide Coupling) intermediate->modification purification2 Final Purification modification->purification2 final_compound Final Kinase Inhibitor purification2->final_compound in_vitro In Vitro Kinase Assay (IC50 Determination) final_compound->in_vitro cell_based Cell-Based Assays (e.g., Proliferation) final_compound->cell_based data_analysis Data Analysis and SAR Studies in_vitro->data_analysis cell_based->data_analysis report Application Notes & Protocols data_analysis->report

General workflow for kinase inhibitor synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 3-Carboxy-4,5-difluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Carboxy-4,5-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Low yields in cross-coupling reactions with this reagent are a common challenge, primarily due to its electron-deficient nature and the presence of a carboxylic acid moiety. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and recommended starting protocols to help you achieve higher yields and greater success in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low yields with this substrate are often attributed to a combination of factors:

  • Protodeboronation: The electron-withdrawing effects of the two fluorine atoms and the carboxyl group make the boronic acid susceptible to cleavage of the carbon-boron bond, especially under harsh basic conditions.[1][2]

  • Catalyst Deactivation: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst, leading to deactivation.[3]

  • Poor Solubility: The boronic acid or other reaction components may have limited solubility in the chosen solvent system, hindering reaction kinetics.

  • Inefficient Catalytic Cycle: The specific combination of catalyst, ligand, and base may not be optimal for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) with this particular substrate.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. For this compound, its electron-deficient nature makes it particularly prone to this decomposition pathway. To minimize protodeboronation:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).[4][5]

  • Anhydrous Conditions: In some cases, using anhydrous solvents and bases can reduce the availability of proton sources.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

  • Lower Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that still allows for a reasonable reaction rate.

Q3: How does the carboxylic acid group interfere with the reaction, and what can be done about it?

A3: The carboxylic acid can be deprotonated by the base in the reaction mixture to form a carboxylate. This carboxylate can then coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] To mitigate this:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is generally less coordinating and can be hydrolyzed back to the carboxylic acid after the coupling is complete.

  • Use Excess Base: While seemingly counterintuitive, using a sufficient excess of a weaker base can help to ensure that enough base is available to activate the boronic acid for transmetalation, even with some being consumed by the acidic proton of the carboxylic acid.

  • Choose the Right Catalyst/Ligand System: Some modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are more robust and less prone to deactivation by coordinating functional groups.[6]

Q4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A4: A good starting point for optimization would be to use a modern palladium precatalyst with a bulky phosphine ligand, a mild inorganic base, and a polar aprotic solvent system. For example:

  • Catalyst: A Pd(II) precatalyst like PdCl₂(dppf) or a more advanced Buchwald G3 precatalyst (e.g., XPhos Pd G3).

  • Ligand: If not using a precatalyst, a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water (4:1) or THF/water (4:1).

  • Temperature: Start with a moderate temperature, around 80-100 °C.

Troubleshooting Guide

If you are experiencing low yields, use the following guide to diagnose and resolve the issue.

Troubleshooting_Low_Yields Troubleshooting Low Yields with this compound start Low Yield Observed check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protodeboronation Suspect Protodeboronation? check_reagents->protodeboronation Reagents OK check_conditions->protodeboronation Conditions seem appropriate catalyst_issue Suspect Catalyst Deactivation? protodeboronation->catalyst_issue No optimize_base Optimize Base protodeboronation->optimize_base Yes solubility_issue Suspect Solubility Issues? catalyst_issue->solubility_issue No optimize_catalyst Optimize Catalyst/Ligand catalyst_issue->optimize_catalyst Yes solubility_issue->start No, re-evaluate optimize_solvent Optimize Solvent System solubility_issue->optimize_solvent Yes optimize_base->optimize_catalyst Still low yield success Improved Yield optimize_base->success Success! optimize_catalyst->optimize_solvent Still low yield optimize_catalyst->success Success! protect_groups Consider Protecting Groups optimize_solvent->protect_groups Still low yield optimize_solvent->success Success! protect_groups->success Success!

Caption: A logical workflow for diagnosing and resolving low yields.

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These recommendations are based on successful reports for structurally similar boronic acids and should be used as a starting point for optimization.

Aryl Halide PartnerRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended SolventTemperature (°C)
Aryl Iodide Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Toluene/Ethanol/H₂O80-90
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DMF/H₂O90-100
Aryl Bromide PdCl₂(dppf) (3-5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O90-110
XPhos Pd G3 (2-4)-Cs₂CO₃ (2)THF/H₂O80-100
Aryl Chloride RuPhos Pd G3 (3-5)-K₃PO₄ (3)t-Amyl Alcohol100-120
Pd₂(dba)₃ (2)XPhos (4)CsF (3)1,4-Dioxane110-130

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a good starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • PdCl₂(dppf) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, PdCl₂(dppf), and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction concentration relative to the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protecting the Carboxylic Acid as a Methyl Ester

If direct coupling gives low yields, protection of the carboxylic acid may be necessary.

Step 2a: Esterification

  • Dissolve this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer, filter, and concentrate to obtain the methyl ester of the boronic acid.

Step 2b: Suzuki-Miyaura Coupling of the Ester

  • Follow the procedure in Protocol 1, using the methyl ester of this compound in place of the free acid.

Step 2c: Saponification (Hydrolysis) of the Ester

  • Dissolve the purified product from Step 2b in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final product.

Visualization of Key Processes

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_diaryl boronate Ar'B(OH)3- (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elimination->product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Products Derived from 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of compounds synthesized from 3-Carboxy-4,5-difluorophenylboronic acid. The unique bifunctional nature of this reagent, possessing both a carboxylic acid and a boronic acid group, presents specific purification hurdles that require specialized strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products derived from this compound?

A1: Common impurities include unreacted starting materials, palladium catalyst residues from cross-coupling reactions, and several byproducts related to the boronic acid moiety. The primary impurity classes are boroxines (anhydrides formed from the dehydration of three boronic acid molecules) and products of protodeboronation, where the carbon-boron bond is cleaved.[1][2] Homocoupled biaryl compounds may also be present.[3]

Q2: How does the presence of both a carboxylic acid and a boronic acid affect purification?

A2: The dual acidic nature of these molecules makes them highly polar and capable of strong interactions.[4] This can lead to significant streaking and poor recovery during standard silica gel chromatography.[5] However, this acidity can be leveraged for purification using acid-base extraction techniques, which separate the desired product from neutral organic impurities.[4][6]

Q3: What is the best initial approach for purifying a solid product derived from this reagent?

A3: For solid products, recrystallization is often the most effective first step.[1][7] Selecting an appropriate solvent system is crucial. If the product is an oil or if recrystallization fails, other methods like acid-base extraction or chromatography should be considered.[4]

Q4: Can I use standard silica gel chromatography for these types of compounds?

A4: While challenging, it is possible with modifications. Boronic acids tend to stick to or be destroyed by standard silica gel.[5] To mitigate this, you can use a mobile phase modifier, such as a small amount of acetic acid, or use silica gel that has been pre-treated with boric acid to reduce over-adsorption.[7][8] Alternatively, using neutral alumina or reverse-phase (C18) chromatography can be more effective.[1][4][5]

Q5: Are there alternatives to direct purification of the final acidic product?

A5: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester, makes the molecule less polar and more stable for chromatographic purification.[5] These esters are generally easier to handle on silica gel. The boronic acid can be regenerated from the ester in a subsequent step if required.

Troubleshooting Guides

Issue 1: My product is streaking badly on a silica gel TLC plate and I get low recovery from my column.

Potential Cause Troubleshooting Step Rationale
High Polarity Use a more polar eluent system, such as one containing methanol or acetone.[4]The highly polar nature of the carboxylic and boronic acid groups requires a polar mobile phase for proper elution.
Strong Adsorption to Silica Add a modifier like acetic acid (0.5-1%) to your mobile phase.The modifier competes for active sites on the silica gel, reducing tailing of the acidic compound.[7]
Degradation on Silica Switch to a different stationary phase. Neutral alumina is a good alternative for many boronic acids.[1][7] Reverse-phase (C18) chromatography is also a viable option.[4][5]Alumina and C18 are often less harsh than silica and can prevent the degradation of sensitive boronic acids.
Boronic Acid-Silica Interaction Use silica gel impregnated with boric acid for your column.[8]This pre-treatment minimizes the Lewis basicity of the silica surface, reducing over-adsorption of the boronic acid product.[8]

Issue 2: I am having difficulty removing the unreacted this compound starting material.

Potential Cause Troubleshooting Step Rationale
Similar Polarity Employ an acid-base extraction workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., NaHCO₃).Both the product and starting material are acidic and will move to the aqueous layer, separating them from neutral impurities. They can then be re-precipitated and further purified.
Ineffective Chromatography Use scavenger resins specifically designed to bind boronic acids.Resins functionalized with diol or diethanolamine groups can selectively sequester the boronic acid impurity, allowing the purified product to be recovered by filtration.[4]
Co-crystallization Attempt recrystallization from a different solvent system.Changing the solvent may alter the solubilities of the product and the impurity, allowing for selective crystallization.

Issue 3: My final product is contaminated with residual palladium catalyst.

Potential Cause Troubleshooting Step Rationale
Palladium Residue Treat a solution of the crude product with activated charcoal and then filter through Celite®.[4]Activated charcoal has a high surface area and can adsorb residual palladium.
Complexation with Product Use specialized scavenger resins designed to bind palladium.[4]These resins have ligands that chelate palladium, effectively removing it from the solution.
Insufficient Workup Ensure the aqueous washes during the initial workup are thorough.Multiple washes can help remove water-soluble palladium species.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic properties of the carboxyl and boronyl groups to separate the product from neutral impurities.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Basification & Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The desired acidic product will be converted to its salt and move into the aqueous layer.

  • Organic Wash : Combine the aqueous layers and wash with a fresh portion of EtOAc or diethyl ether to remove any remaining neutral impurities.

  • Acidification & Precipitation : Cool the aqueous layer in an ice bath and slowly acidify with 1-6 M hydrochloric acid (HCl) to a pH of 2-3.[4] The purified product should precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.[1]

  • Drying : Dry the purified product under vacuum.[4]

Protocol 2: Column Chromatography on Boric Acid-Impregnated Silica Gel

This method is designed to improve the chromatographic behavior of boronic acid-containing compounds.[8]

  • Adsorbent Preparation : Prepare a slurry of silica gel in a 1% solution of boric acid in the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent is then removed under reduced pressure to yield the treated silica gel.

  • Column Packing : Pack a chromatography column with the boric acid-impregnated silica gel using a standard slurry method.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Elute the column with the chosen mobile phase, gradually increasing polarity if necessary. For highly polar products, a mobile phase containing methanol or acetone may be required.[4]

  • Fraction Collection & Analysis : Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]

Visualizations

Purification_Workflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No / Oil is_pure_recryst Is product pure? recrystallization->is_pure_recryst is_pure_recryst->acid_base No end_node Pure Product is_pure_recryst->end_node Yes is_pure_ab Is product pure? acid_base->is_pure_ab chromatography Column Chromatography (Modified Silica / RP-18) is_pure_ab->chromatography No is_pure_ab->end_node Yes chromatography->end_node

Caption: General purification strategy decision workflow.

Acid_Base_Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Precipitation A Crude Mixture in Organic Solvent (EtOAc) B Add Aqueous Base (e.g., NaHCO3) A->B C Organic Layer: Neutral Impurities B->C Separate D Aqueous Layer: Product Salt + Acidic Impurities B->D Separate E Aqueous Layer F Add Aqueous Acid (e.g., HCl) E->F G Precipitate: Pure Product F->G Filter H Aqueous Solution: Salts F->H Filtrate Chromatography_Troubleshooting start Problem: Streaking/Low Recovery on Silica Column q1 Have you tried a mobile phase modifier? start->q1 a1 Add 0.5-1% Acetic Acid to the eluent. q1->a1 No q2 Is the problem resolved? q1->q2 Yes a1->q2 a2 Consider alternative stationary phase. q2->a2 No end_node Successful Purification q2->end_node Yes a3 Try Neutral Alumina or Reverse Phase (C18). a2->a3

References

Technical Support Center: Optimizing Reaction Conditions for 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when working with 3-Carboxy-4,5-difluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A1: Proper storage and handling are crucial for maintaining the quality and reactivity of this compound. For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[1][2] Avoid exposure to moisture and air, as boronic acids can be hygroscopic and susceptible to degradation.[2] When handling, use personal protective equipment, including gloves, safety goggles, and a lab coat, and operate in a well-ventilated area or fume hood.[3]

Q2: What are the common signs of degradation for this boronic acid?

A2: Degradation of boronic acids can manifest in several ways. A visual inspection may reveal a change in appearance from a white powder to an oily or sticky solid, which could indicate the formation of boroxines (cyclic anhydrides).[4] However, the most reliable method for assessing purity is through analytical techniques like NMR spectroscopy. The appearance of signals corresponding to 1,2-difluorobenzoic acid would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into an inactive byproduct and reducing the yield of your desired product.[5][6] This reaction can be influenced by factors such as pH, temperature, and the presence of water.[5][6]

To minimize protodeboronation:

  • Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[6]

  • Lower Reaction Temperature: If feasible for your specific coupling, reducing the reaction temperature can decrease the rate of protodeboronation.[6]

  • Use a Protected Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These can provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[7]

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can contribute to degradation pathways.[6]

Q4: I'm observing poor solubility of this compound in my reaction solvent. What can I do?

  • Solvent Selection: Switch to or use a co-solvent system. Mixtures of an organic solvent with water are common in Suzuki-Miyaura reactions to dissolve both the boronic acid and the inorganic base.[9]

  • Heating: Gently warming the reaction mixture can improve solubility. However, be cautious as elevated temperatures can also promote side reactions like protodeboronation.

  • Sonication: Using an ultrasonic bath can help dissolve suspended solids.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-formed Pd(0) source or a modern pre-catalyst.
2. Poor Quality Boronic Acid- Assess the purity of your this compound via NMR. - If degradation is suspected, consider converting it to a more stable MIDA boronate or trifluoroborate salt.[7]
3. Suboptimal Reaction Conditions- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] - Vary the solvent system (e.g., dioxane/water, THF/water, DMF/water).[6][9] - Gradually increase the reaction temperature.
4. Inefficient Transmetalation- Ensure the base is adequately dissolving. The choice of base can significantly impact the formation of the reactive boronate species.[7]
Significant Formation of Homocoupling Byproduct (Biaryl of the Boronic Acid) 1. Presence of Oxygen- Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]
2. High Concentration of Pd(II) Species- Use a Pd(0) pre-catalyst or ensure efficient in-situ reduction of a Pd(II) pre-catalyst.[6]
Significant Protodeboronation (Formation of 1,2-difluorobenzoic acid) 1. Harsh Reaction Conditions- Use a weaker base (e.g., K₂CO₃, CsF).[6] - Lower the reaction temperature.[6]
2. Presence of Excess Water or Protic Sources- While some water is often necessary, excessive amounts can promote protodeboronation. Use anhydrous solvents if the reaction allows, with a controlled amount of water added if needed.[6]
Difficulty in Product Purification 1. Residual Boronic Acid/Byproducts- An aqueous basic wash (e.g., with NaOH solution) can help remove unreacted acidic boronic acid by converting it to its water-soluble boronate salt.
2. Co-elution with Byproducts- Optimize your chromatography conditions (e.g., solvent gradient, column stationary phase).

Experimental Protocols

While a specific, optimized protocol for this compound was not found in the surveyed literature, the following general procedure for a Suzuki-Miyaura coupling can be used as a starting point. Note: Optimization of stoichiometry, catalyst, base, solvent, and temperature will likely be necessary for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reagents & Materials:

    • Aryl Halide (1.0 equiv.)

    • This compound (1.2 - 1.5 equiv.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.01 - 0.05 equiv.)

    • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 - 3.0 equiv.)

    • Degassed Solvent (e.g., Dioxane/Water 4:1, Toluene/Water, DMF/Water)[6][9]

    • Flame-dried reaction vessel with a magnetic stir bar and reflux condenser

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.[6]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Proceed with a standard aqueous workup. This may involve diluting with an organic solvent, washing with water and brine, and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex transmetalation_complex R-Pd(II)L_n-Ar pd2_complex->transmetalation_complex boronate Ar-B(OH)3^- boronate->pd2_complex Transmetalation transmetalation_complex->pd0 product R-Ar transmetalation_complex->product Reductive Elimination boronic_acid ArB(OH)2 boronic_acid->boronate Activation base Base (e.g., OH-) aryl_halide R-X aryl_halide->pd0 Oxidative Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (Boronic Acid, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents/ Purify Boronic Acid reagents_ok->replace_reagents No optimize_conditions Systematically Vary Conditions: 1. Base 2. Solvent 3. Temperature reagents_ok->optimize_conditions Yes side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) optimize_conditions->side_reactions address_homocoupling Improve Degassing/ Use Pd(0) Catalyst side_reactions->address_homocoupling Homocoupling Detected address_protodeboronation Use Milder Base/ Lower Temperature side_reactions->address_protodeboronation Protodeboronation Detected

References

identifying and minimizing side reactions of 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for 3-Carboxy-4,5-difluorophenylboronic acid.

This guide provides troubleshooting assistance and frequently asked questions for researchers using this compound in their experiments. The content focuses on identifying and minimizing common side reactions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

A1: The most common side reactions are protodeboronation, boroxine formation, and homocoupling. Due to the electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group, this particular boronic acid is especially susceptible to protodeboronation under basic aqueous conditions.[1][2]

  • Protodeboronation: This is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the formation of 2,3-difluorobenzoic acid. This is a significant cause of yield loss, particularly in base-catalyzed reactions like the Suzuki-Miyaura coupling.[2][3]

  • Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine.[4][5][6] This process can occur upon heating or during storage and reduces the concentration of the active monomeric boronic acid in the reaction.[5][6]

  • Homocoupling: This side reaction produces a biaryl product by coupling two molecules of the boronic acid. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[7]

Q2: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated 2,3-difluorobenzoic acid. What is the cause and how can I prevent it?

A2: The isolation of 2,3-difluorobenzoic acid is a clear indicator of protodeboronation. This occurs when the boronic acid is consumed before it can participate in the desired cross-coupling catalytic cycle. This is particularly problematic for electron-deficient arylboronic acids at high pH.[1][3]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction.[8] Using anhydrous solvents (e.g., dioxane, THF, toluene) and reagents can significantly suppress protodeboronation.

  • Optimize the Base: Strong bases and high pH accelerate protodeboronation.[3] Consider using milder bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases.[8]

  • Employ a "Slow-Release" Strategy: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can protect it from degradation.[9][10] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its free concentration low and minimizing the rate of protodeboronation.[9]

  • Control Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition. Run the reaction at the lowest temperature that allows for efficient coupling.

Q3: I am observing a significant amount of a biaryl byproduct derived from the coupling of two this compound molecules. How can I avoid this homocoupling?

A3: Homocoupling is typically caused by oxidative processes involving the palladium catalyst.[7] To prevent it, you should rigorously exclude oxygen from the reaction mixture.

Methods to Prevent Homocoupling:

  • Thorough Degassing: Before heating, degas the reaction mixture thoroughly. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[8]

  • Use an Active Pd(0) Source: Some Pd(II) precatalysts can be reduced in situ, but this process can sometimes be inefficient and lead to side reactions. Using a precatalyst that readily forms the active Pd(0) species can help initiate the catalytic cycle quickly and minimize homocoupling.[7]

  • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) for its entire duration.

Q4: The boronic acid reagent has poor solubility and seems unreactive. Could this be due to boroxine formation?

A4: Yes, these are common signs of boroxine formation. Boroxines are often more crystalline and less soluble than their corresponding boronic acids. The conversion is a reversible dehydration process.[5][6] While boroxines can participate in some coupling reactions, their reactivity can differ from the monomeric acid. To ensure consistent results, it is often best to convert the boroxine back to the boronic acid by stirring it in a suitable solvent with a small amount of water before use.[5]

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues encountered during reactions with this compound.

G start Low Reaction Yield or Failure check_sm Starting Materials Consumed? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No check_sm->sm_no  No identify_product Identify Byproducts sm_yes->identify_product check_catalyst Check Catalyst / Conditions: - Inactive catalyst? - Incorrect temperature? - Reagent quality issue (boroxine)? sm_no->check_catalyst deboronated Protodeboronation Product Found (e.g., 2,3-difluorobenzoic acid) identify_product->deboronated Deboronated byproduct homocoupling Homocoupling Product Found identify_product->homocoupling Homocoupled byproduct solve_deboronation Minimize Protodeboronation: - Use anhydrous solvent (dioxane, THF) - Use milder base (K₃PO₄, Cs₂CO₃) - Convert to pinacol or MIDA ester - Lower reaction temperature deboronated->solve_deboronation solve_homocoupling Prevent Homocoupling: - Degas reaction mixture thoroughly - Maintain inert (Ar, N₂) atmosphere - Use active Pd(0) precatalyst homocoupling->solve_homocoupling

Caption: Troubleshooting guide for low-yield reactions.

Key Side Reaction Mechanisms

Understanding the mechanisms of side reactions is crucial for developing effective mitigation strategies.

Protodeboronation Pathway

This pathway is particularly relevant under the basic conditions required for Suzuki-Miyaura coupling.

Protodeboronation cluster_main Base-Catalyzed Protodeboronation boronic_acid Ar-B(OH)₂ (3-Carboxy-4,5-difluorophenyl boronic acid) boronate [Ar-B(OH)₃]⁻ (Reactive Boronate Anion) boronic_acid->boronate + OH⁻ product Ar-H (Unwanted Side Product) boronate->product + H₂O (Proton Source) boric_acid B(OH)₃

Caption: Mechanism of base-catalyzed protodeboronation.

Boroxine Formation Equilibrium

This diagram illustrates the reversible dehydration reaction leading to boroxine formation.

Boroxine_Formation cluster_eq Reversible Equilibrium boronic_acid 3 x Ar-B(OH)₂ (Boronic Acid Monomer) boroxine Boroxine (Cyclic Trimer) boronic_acid->boroxine  Δ (Heat) / Dehydration  Hydrolysis   water 3 x H₂O

Caption: Reversible formation of boroxine from boronic acid.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is designed for the coupling of this compound with an aryl bromide, incorporating best practices to suppress common side reactions.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (optional, for biphasic systems, use minimal amount)

Experimental Workflow Diagram:

Workflow A 1. Assemble Glassware (Dry Schlenk flask, stir bar) B 2. Add Solids (Boronic Acid, Aryl Halide, K₃PO₄, Pd(dppf)Cl₂) A->B C 3. Seal and Purge (Evacuate and backfill with Ar/N₂ 3x) B->C D 4. Add Anhydrous Solvent (1,4-Dioxane via syringe) C->D E 5. Degas Solution (Bubble Ar/N₂ for 15-30 min) D->E F 6. Heat Reaction (Stir at 80-100 °C under Ar/N₂) E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Workup & Purification G->H

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via a syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degas the resulting suspension by bubbling argon or nitrogen through the liquid for 15-30 minutes while stirring.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under a positive pressure of the inert gas.

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any excess base.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary Table

The choice of reaction parameters significantly impacts the prevalence of side reactions. The following table summarizes general trends for minimizing side reactions with electron-deficient arylboronic acids.

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Solvent Anhydrous Aprotic (Dioxane, THF, Toluene)Reduces the availability of protons, thereby suppressing protodeboronation.[8]
Base Weaker Inorganic (K₃PO₄, Cs₂CO₃, K₂CO₃)Lowers the pH of the reaction medium, which slows the rate of base-catalyzed protodeboronation.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen from entering the reaction, which minimizes catalyst oxidation and subsequent homocoupling.[7]
Boron Source Boronic Ester (Pinacol, MIDA)Acts as a "slow-release" source of the active boronic acid, keeping its free concentration low to disfavor decomposition pathways.[9][10]
Temperature Lowest Effective Temperature (e.g., 60-100 °C)Balances the rate of the desired coupling against the acceleration of side reactions like protodeboronation.

References

preventing protodeboronation of 3-Carboxy-4,5-difluorophenylboronic acid in basic media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Carboxy-4,5-difluorophenylboronic acid in basic media, particularly during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Potential Cause Recommended Solution
Protodeboronation of the boronic acid The electron-withdrawing fluorine and carboxylic acid groups make this boronic acid susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H) in basic conditions.[1] To mitigate this, consider the following: • Use a milder base: Instead of strong bases like NaOH or KOH, use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] • Lower the reaction temperature: If feasible for the specific coupling reaction, reducing the temperature can decrease the rate of protodeboronation. • Convert the boronic acid: Protect the boronic acid as a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation.[3]
Inactive Catalyst The active Pd(0) species may not be forming efficiently or is being deactivated. • Use a pre-catalyst: Employ a modern palladium pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle, which can generate the active catalytic species under milder conditions where the boronic acid is more stable.[4] • Ensure inert atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.
Poor Solubility of Reagents The carboxylic acid group can affect solubility, especially after deprotonation by the base. • Choose an appropriate solvent system: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is often effective. The water can help to solubilize the base and the boronate salt. • Use a phase-transfer catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.
Inhibition by Carboxylate The carboxylate group, formed under basic conditions, might coordinate to the palladium center and inhibit catalysis. • Increase ligand loading: A higher ligand-to-palladium ratio may help to prevent the carboxylate from binding to the metal center. • Protect the carboxylic acid: As a last resort, consider protecting the carboxylic acid as an ester. This adds extra synthetic steps (protection and deprotection) but can circumvent solubility and inhibition issues.

Issue 2: Formation of a Significant Amount of 3,4-Difluorobenzoic Acid Byproduct

The presence of 3,4-difluorobenzoic acid is a direct confirmation of protodeboronation. The troubleshooting steps are the same as those for low yield due to protodeboronation. Prioritize the use of milder bases and advanced catalyst systems to accelerate the desired coupling reaction over the undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to protodeboronation?

A1: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This reaction is often accelerated in basic media. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the phenyl ring of this compound makes the ipso-carbon atom (the carbon attached to the boron) more electron-deficient and thus more susceptible to protonolysis, especially under the basic conditions required for Suzuki-Miyaura coupling.

Q2: What is the mechanism of base-catalyzed protodeboronation?

A2: In basic aqueous media, the boronic acid (ArB(OH)₂) is in equilibrium with its anionic tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate form is more reactive towards protodeboronation. The cleavage of the C-B bond is the rate-limiting step, followed by protonation of the resulting aryl anion by a proton source like water to yield the protodeboronated product.

Q3: Can I use a stronger base to speed up my Suzuki-Miyaura coupling and outcompete protodeboronation?

A3: While a base is necessary to activate the boronic acid for transmetalation to the palladium center, using a stronger base with an electron-deficient boronic acid like this compound can significantly accelerate the rate of protodeboronation, often more than the desired coupling reaction. Therefore, it is generally recommended to use milder bases such as K₃PO₄ or Cs₂CO₃.

Q4: Are there alternative coupling partners to boronic acids that are more stable?

A4: Yes, aryl trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are often more stable alternatives to boronic acids.[3] They are more resistant to protodeboronation and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.

Q5: How should I store this compound to ensure its stability?

A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (0.02 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a desired concentration (e.g., 0.1 M) and a solvent ratio of approximately 4:1 (dioxane:water).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_0 In Basic Media cluster_1 Protodeboronation Pathway Boronic_Acid ArB(OH)₂ (this compound) Boronate [ArB(OH)₃]⁻ (Tetrahedral Boronate) Boronic_Acid->Boronate + OH⁻ Boronate->Boronic_Acid - OH⁻ Transition_State Rate-Limiting Step (C-B Bond Cleavage) Boronate->Transition_State Decomposition Aryl_Anion [Ar]⁻ Transition_State->Aryl_Anion + B(OH)₃ Product Ar-H (3,4-Difluorobenzoic acid) Aryl_Anion->Product + H₂O

Caption: Mechanism of base-catalyzed protodeboronation.

Experimental_Workflow Start Start: Oven-dried glassware Reagents Add Solids: - Aryl Halide (1.0 equiv) - Boronic Acid (1.5 equiv) - K₃PO₄ (3.0 equiv) Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Catalyst Add Pd Pre-catalyst (e.g., XPhos Pd G3) Inert->Catalyst Solvent Add Degassed Solvents (e.g., Dioxane/Water 4:1) Catalyst->Solvent Reaction Heat Reaction Mixture (e.g., 80 °C) Solvent->Reaction Monitor Monitor Progress (LC-MS/TLC) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify End End: Pure Product Purify->End

Caption: Recommended workflow for Suzuki-Miyaura coupling.

References

stability issues and proper handling of 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Carboxy-4,5-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and proper handling of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main stability concerns for this compound, like many arylboronic acids, are:

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,3-difluorobenzoic acid. This process is often accelerated in aqueous and basic conditions, which are common in Suzuki-Miyaura coupling reactions.[1][2] Electron-deficient arylboronic acids, such as the title compound with its electron-withdrawing fluorine and carboxylic acid groups, are particularly susceptible to this side reaction.[1]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[3][4] While boroxines can often be used directly in coupling reactions as they can hydrolyze back to the boronic acid in situ, their formation can complicate stoichiometry and reaction kinetics.[5]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

  • Container: Keep the container tightly sealed.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot it?

A3: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors, primarily related to its stability. Here is a troubleshooting guide:

Observed Issue Potential Cause Recommended Solution
Low to no product formation, significant amount of 2,3-difluorobenzoic acid detected. Protodeboronation of the boronic acid is likely occurring faster than the cross-coupling reaction.1. Use an excess of the boronic acid: Increasing the equivalents of the boronic acid (e.g., 1.5 to 2.0 eq.) can help compensate for its degradation. 2. Modify the base: Use a weaker base (e.g., K₃PO₄ or CsF instead of stronger bases like NaOH or Na₂CO₃) or a non-aqueous base.[2] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration to slow down the rate of protodeboronation.[1] 4. Use anhydrous conditions: While challenging for traditional Suzuki couplings, minimizing water in the reaction can suppress protodeboronation. 5. Convert to a more stable derivative: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction. These are generally more resistant to protodeboronation.[2]
Inconsistent results between reaction batches. Degradation of the boronic acid during storage. The reagent may have hydrolyzed or dehydrated to form boroxine.1. Use fresh or properly stored boronic acid. 2. Confirm the purity of the starting material before use. 3. Consider the presence of boroxine: If boroxine has formed, it may be necessary to adjust the reaction conditions to ensure its in-situ hydrolysis back to the boronic acid, for example, by ensuring a sufficient amount of water is present in a biphasic system.[5]
Reaction is sluggish or does not go to completion. Inefficient catalyst system or reaction conditions for an electron-deficient boronic acid. 1. Screen different palladium catalysts and ligands: Highly active catalyst systems, such as those employing Buchwald or Fu-type ligands, can be more effective for challenging substrates.[2] 2. Optimize the solvent system: The choice of solvent can significantly impact the reaction rate. Common solvents for Suzuki couplings include dioxane, THF, and DMF, often with water as a co-solvent.[2]

Troubleshooting Guides

Guide 1: Addressing Protodeboronation

Protodeboronation is a common failure mode when using electron-deficient arylboronic acids.

Protodeboronation_Troubleshooting Start Low Yield & Protodeboronation Byproduct Excess_BA Use Excess Boronic Acid (1.5-2 eq.) Start->Excess_BA Change_Base Switch to Weaker Base (e.g., K3PO4, CsF) Start->Change_Base Lower_Temp Lower Reaction Temperature Start->Lower_Temp Anhydrous Use Anhydrous Conditions Start->Anhydrous Boronate_Ester Convert to Boronate Ester (Pinacol, MIDA) Start->Boronate_Ester Outcome Improved Yield? Excess_BA->Outcome Change_Base->Outcome Lower_Temp->Outcome Anhydrous->Outcome Boronate_Ester->Outcome

Caption: Troubleshooting workflow for mitigating protodeboronation.

Guide 2: Handling Boroxine Formation

The formation of boroxine from the dehydration of boronic acid is a reversible process.

Boroxine_Handling Boronic_Acid This compound Dehydration Dehydration (e.g., upon storage, heating) Boronic_Acid->Dehydration - 3 H2O Boroxine Corresponding Boroxine Dehydration->Boroxine Hydrolysis Hydrolysis (in situ with H2O) Boroxine->Hydrolysis + 3 H2O Hydrolysis->Boronic_Acid

Caption: Equilibrium between boronic acid and its boroxine anhydride.

In many Suzuki-Miyaura reactions that use aqueous bases, the boroxine will hydrolyze back to the active boronic acid.[5] If you are using anhydrous conditions, the presence of boroxine may lead to irreproducible results. To address this, you can:

  • Ensure proper storage to minimize dehydration.

  • Recrystallize the boronic acid from water to convert any existing boroxine back to the acid form, followed by thorough drying.[3]

  • If using the material containing boroxine, be aware that the molecular weight is different, which may require adjusting the mass of reagent used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide:

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., XPhos Pd G3, 0.5–2 mol%).[2]

  • Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Suzuki_Protocol_Workflow Start Combine Reagents & Base Inert Establish Inert Atmosphere Start->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation

While specific quantitative stability data (e.g., pKa, half-life) for this compound is not available in the searched literature, the predicted pKa for the structurally similar 3,5-difluorophenylboronic acid is approximately 6.46.[6] The presence of an additional carboxylic acid group is expected to further increase the acidity of the molecule. For comparison, the predicted pKa of 3-carboxy-2,4-difluorophenylboronic acid is 2.35.[7] This increased acidity can contribute to its propensity for protodeboronation under basic conditions.

Table 1: Predicted pKa Values of Structurally Related Phenylboronic Acids

CompoundPredicted pKa
3,5-Difluorophenylboronic acid6.46[6]
3-Carboxy-2,4-difluorophenylboronic acid2.35[7]

This data highlights the strong electron-withdrawing nature of the substituents and suggests that this compound is a highly acidic boronic acid, which is a key factor in its stability and reactivity profile.

References

troubleshooting guide for Suzuki couplings involving 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Carboxy-4,5-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with this substrate can stem from several factors. Systematically investigate the following:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical, especially for an electron-deficient boronic acid like this one. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) is active. For electron-poor systems, bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) can be beneficial.

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[1] The carboxylic acid moiety of your boronic acid will react with the base, so you may need to use a stronger base or a larger excess than in standard protocols. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The choice of base can also influence side reactions.

  • Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.[2] Ensure the solvent is properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Temperatures in the range of 80-110 °C are typical.[2] For less reactive coupling partners, higher temperatures or microwave heating may be necessary.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.

Q2: I am observing significant formation of a byproduct that appears to be the result of homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.

Q3: Protodeboronation (loss of the boronic acid group) seems to be a significant issue in my reaction. What can I do to prevent it?

A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid with a hydrogen atom. This is a common degradation pathway for boronic acids, especially under aqueous basic conditions.[3] To mitigate this:

  • Milder Base: Consider using a milder base, such as KF, or a non-aqueous base.

  • Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions with a suitable base (e.g., finely powdered K₃PO₄) can reduce protodeboronation.

  • Boronic Ester Protection: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation.

Q4: The carboxylic acid group on my boronic acid seems to be interfering with the reaction. How can I address this?

A4: Carboxylic acids can potentially coordinate to the palladium center and inhibit the catalytic cycle. To address this:

  • Use of Excess Base: Ensure you are using enough base to both neutralize the carboxylic acid and facilitate the catalytic cycle. Typically, 2-3 equivalents of base are used.[2]

  • Protecting Group Strategy: If catalyst inhibition is severe, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed after the Suzuki coupling.

  • Catalyst and Ligand Selection: Some catalyst systems may be more tolerant of acidic functional groups than others. Experimenting with different palladium sources and ligands is recommended.

Data Presentation: Representative Reaction Conditions

The following tables provide examples of reaction conditions used for Suzuki couplings of analogous carboxy- and fluoro-substituted phenylboronic acids. These should be considered as starting points for optimization with this compound.

Table 1: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Halides

Aryl HalidePalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012~90
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O10018~85
1-IodonaphthalenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)DMF/H₂O9010~92

Data compiled from general protocols for substituted phenylboronic acids.[2]

Table 2: Suzuki Coupling of Difluorophenylboronic Acids with Aryl Halides

Boronic AcidAryl HalidePalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic Acid4-IodotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O10016~94
2,5-Difluorophenylboronic Acid4-BromoacetophenonePdCl₂(dppf) (5)-K₃PO₄ (3)Dioxane10024~88
3,4-Difluorophenylboronic Acid2-BromopyridinePdCl₂(dppf) (5)-Cs₂CO₃ (2)DME8024~88

Data compiled from various sources for difluorophenylboronic acids.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv.)

  • Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or DMF/Water 4:1)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can be beneficial for reducing reaction times, especially with less reactive aryl halides.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Solvent (e.g., Dioxane/H₂O 4:1, DMF/H₂O 4:1)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the solvent system.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120–150 °C) for the designated time (e.g., 15–60 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps described in the general protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L_n Ar-Pd(II)(OH)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OH)L_n Ligand Exchange (Base) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(OH)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OH)2) Product Ar-Ar' Ar-Pd(II)-Ar'L_n->Product Reductive Elimination Product->Pd(0)L_n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst 1. Catalyst & Ligand - Check activity - Screen alternatives Start->Check_Catalyst Check_Base 2. Base - Increase equivalents - Try stronger/milder base Check_Catalyst->Check_Base Check_Solvent 3. Solvent & Degassing - Ensure proper degassing - Screen different solvents Check_Base->Check_Solvent Check_Temp 4. Temperature - Increase temperature - Consider microwave Check_Solvent->Check_Temp Side_Reactions Side Reactions? Check_Temp->Side_Reactions Homocoupling Homocoupling: - Improve degassing - Change catalyst Side_Reactions->Homocoupling Yes Protodeboronation Protodeboronation: - Use milder base - Anhydrous conditions Side_Reactions->Protodeboronation Yes Catalyst_Inhibition Catalyst Inhibition: - Use excess base - Protect COOH group Side_Reactions->Catalyst_Inhibition Yes Optimization Systematic Optimization Side_Reactions->Optimization No Homocoupling->Optimization Protodeboronation->Optimization Catalyst_Inhibition->Optimization

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

improving solubility of 3-Carboxy-4,5-difluorophenylboronic acid for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Carboxy-4,5-difluorophenylboronic acid in aqueous reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water and common organic solvents?

Qualitatively, this compound is expected to have low solubility in water and non-polar organic solvents. It is likely to be more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.

Q2: I'm having trouble dissolving this compound in my aqueous reaction mixture. What are the initial steps I should take?

A2: If you are facing solubility issues, the first steps should involve modifying the solvent system and adjusting the pH. Consider using a co-solvent system, such as a mixture of an organic solvent (e.g., DMF, dioxane, ethanol) and water. The addition of a suitable base is also a crucial step, as it can deprotonate the carboxylic acid and boronic acid moieties, forming a more soluble salt.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous solution plays a significant role in the solubility of this compound. This compound has two acidic protons: one on the carboxylic acid group and one on the boronic acid group. In basic conditions (higher pH), these acidic groups will be deprotonated, forming carboxylate and boronate anions, respectively. These ionic species are significantly more soluble in aqueous media than the neutral form of the molecule. Therefore, increasing the pH of the reaction mixture by adding a base is a key strategy to enhance its solubility.

Q4: Can I use any base to improve the solubility for my Suzuki-Miyaura coupling reaction?

A4: While adding a base is essential for both solubility and the catalytic cycle of the Suzuki-Miyaura reaction, the choice of base is critical. For boronic acids containing a carboxylic acid group, a careful selection is necessary to avoid unwanted side reactions. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are effective at increasing solubility and promoting the reaction.[1] Stronger bases like sodium hydroxide (NaOH) can also be used, but their effect on the stability of other functional groups in your substrates should be considered.[1]

Q5: Are there any alternatives to directly using the boronic acid if solubility issues persist?

A5: Yes, if solubility remains a significant hurdle, you can consider converting the boronic acid to a more soluble derivative. Common derivatives include boronic esters, such as pinacol esters. These esters are often more soluble in organic solvents and can be more stable. However, their use in aqueous reactions might require specific conditions to hydrolyze the ester in situ to the active boronic acid.

Troubleshooting Guide

Poor solubility of this compound can lead to incomplete reactions and low yields. This guide provides a systematic approach to troubleshoot and resolve these issues.

Troubleshooting_Solubility start Problem: Low Solubility/ Incomplete Reaction check_solubility Initial Observation: Compound not dissolving in aqueous/organic solvent. start->check_solubility strategy1 Strategy 1: Modify Solvent System check_solubility->strategy1 strategy2 Strategy 2: pH Adjustment (Base Addition) check_solubility->strategy2 strategy3 Strategy 3: Increase Temperature check_solubility->strategy3 outcome_success Success: Reaction proceeds to completion. strategy1->outcome_success Compound dissolves outcome_fail Issue Persists: Explore alternative strategies. strategy1->outcome_fail Insoluble strategy2->outcome_success Compound dissolves strategy2->outcome_fail Insoluble strategy3->outcome_success Compound dissolves strategy3->outcome_fail Degradation/No improvement strategy4 Strategy 4: Use of Additives strategy4->outcome_success Compound dissolves outcome_fail->strategy4 Protocol_CoSolvent prep 1. Reagent Preparation (Aryl bromide, Boronic Acid, Base) setup 2. Reaction Setup (Flask, Stir bar, Inert atmosphere) prep->setup solvent 3. Solvent Addition (Degassed organic solvent, e.g., Dioxane) setup->solvent base 4. Aqueous Base Addition (e.g., K3PO4 in degassed water) solvent->base catalyst 5. Catalyst Addition (e.g., Pd(PPh3)4) base->catalyst reaction 6. Reaction (Heat to 80-100 °C, Monitor progress) catalyst->reaction workup 7. Workup & Purification (Extraction, Chromatography) reaction->workup

References

detection and removal of common impurities in 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 3-Carboxy-4,5-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities include the corresponding boroxine (the trimeric anhydride), the protodeboronated product (3,4-difluorobenzoic acid), unreacted starting materials from synthesis (e.g., 1-bromo-3,4,5-trifluorobenzene), and homocoupling byproducts.[1] Boroxines form through the dehydration of the boronic acid, a process that can occur upon heating or during storage.[2][3][4] Protodeboronation, the loss of the boronic acid group, is a known side reaction for arylboronic acids and can be influenced by factors like pH and the presence of metal catalysts.[5][6][7]

Q2: How can I detect the presence of boroxine in my sample?

A2: The presence of boroxine can be detected using several analytical techniques. In NMR spectroscopy, the boroxine will have characteristic signals different from the boronic acid. High-Performance Liquid Chromatography (HPLC) can also be used, where the boroxine will typically have a different retention time.[1] The conversion of a boronic acid to its boroxine is a dehydration reaction and can sometimes be observed by changes in the physical state or solubility of the material.[3]

Q3: What causes the formation of the protodeboronated impurity, 3,4-difluorobenzoic acid?

A3: Protodeboronation is the replacement of a carbon-boron bond with a carbon-hydrogen bond.[7] This can be an undesired side reaction in processes that use boronic acids, such as Suzuki-Miyaura coupling reactions.[7] The reaction can be promoted by acidic or basic conditions, heat, or the presence of certain metal catalysts.[5][6][8] For arylboronic acids with electron-withdrawing groups, this can sometimes proceed via a transient aryl anion.[7]

Q4: Can I use this compound that contains some boroxine impurity in my reaction?

A4: In many cases, the boroxine can be used in reactions like Suzuki-Miyaura coupling. The boroxine can hydrolyze in situ under the reaction conditions to regenerate the active boronic acid.[2] However, the presence of the boroxine will affect the molecular weight, so the stoichiometry of the reaction should be adjusted accordingly. For reactions sensitive to water content or requiring high purity, it is recommended to remove the boroxine impurity first.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis
  • Symptom: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak for this compound.

  • Possible Cause & Solution:

ImpurityPotential CauseIdentificationRemoval Method
Boroxine Dehydration of the boronic acid during storage or upon heating.[2][3]A less polar peak, often broader than the boronic acid peak.Recrystallization from an aqueous solvent system can hydrolyze the boroxine back to the boronic acid.[2]
3,4-Difluorobenzoic Acid Protodeboronation due to harsh acidic or basic conditions, or prolonged heating.[5][7]A more polar peak that elutes earlier than the boronic acid in reverse-phase HPLC.Purification by recrystallization or flash chromatography.
Unreacted Starting Materials Incomplete reaction during synthesis.Compare retention times with authentic samples of starting materials.Recrystallization or flash chromatography.
Homocoupling Byproduct Side reaction during synthesis, particularly in Grignard-based routes.[1]A significantly less polar peak.Purification by flash chromatography.
Issue 2: Poor solubility of the boronic acid
  • Symptom: The this compound does not dissolve as expected in the chosen solvent.

  • Possible Cause & Solution:

    • Presence of Boroxine: Boroxines can have different solubility profiles compared to their corresponding boronic acids. The formation of the trimeric anhydride often leads to a less polar compound.

    • Troubleshooting Step: Try adding a small amount of water to the solvent system. This can help to hydrolyze the boroxine back to the more soluble boronic acid. Gentle heating may also aid dissolution, but prolonged heating should be avoided to prevent further dehydration or degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve a small amount of the boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 2: Removal of Boroxine by Recrystallization

This protocol describes a method to remove the boroxine impurity and obtain pure this compound.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a hot solvent mixture, such as acetone/water or ethanol/water. The presence of water is crucial for hydrolyzing the boroxine.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, refrigeration may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid dehydration back to the boroxine.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis Purity Assessment cluster_decision Evaluation cluster_purification Purification cluster_end Final Product start This compound Sample hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr decision Purity Acceptable? hplc->decision nmr->decision purify Recrystallization / Chromatography decision->purify No end_product Pure Product for Use decision->end_product Yes purify->hplc troubleshooting_workflow start Symptom: Unexpected Peak in HPLC check_polarity Is the peak less polar than the main component? start->check_polarity boroxine_suspected Potential Impurity: Boroxine check_polarity->boroxine_suspected Yes other_impurity Consider other impurities: - Protodeboronation product - Starting materials check_polarity->other_impurity No confirm_boroxine Confirmation: - Check for broad peak shape - NMR analysis boroxine_suspected->confirm_boroxine removal Removal Method: Aqueous Recrystallization confirm_boroxine->removal

References

Technical Support Center: Analytical Methods for Monitoring Reactions with 3-Carboxy-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-Carboxy-4,5-difluorophenylboronic acid.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC and UPLC-MS are highly effective for the quantitative analysis of reaction mixtures, offering excellent resolution and sensitivity for monitoring starting materials, products, and byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for monitoring a Suzuki-Miyaura coupling reaction with this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and reliable choice.[2] It effectively separates the polar boronic acid from the less polar biaryl product based on their differing polarities.[2] Coupling the HPLC to a mass spectrometer (LC-MS) provides additional confirmation of peak identities through mass-to-charge ratio data.[1]

Q2: I'm observing peak tailing for the boronic acid peak. What could be the cause and how can I fix it?

A2: Peak tailing for boronic acids is often caused by the interaction of the boronic acid group with the silica support of the column.[3] To resolve this, you can:

  • Use a column with end-capping or a different stationary phase, such as biphenyl, which offers alternative selectivity for aromatic compounds.[3]

  • Add a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the boronic acid and carboxylic acid groups, leading to better peak shape.[3]

Q3: My retention times are inconsistent between runs. What are the likely causes?

A3: Inconsistent retention times can stem from several factors:

  • Mobile Phase Composition: Even a small error of 1% in the solvent ratio can alter retention times by 5-15%.[4] Ensure accurate, preferably gravimetric, preparation and thorough degassing of the mobile phase.[4]

  • Column Temperature: Fluctuations in column temperature will affect retention. Use a column oven for precise temperature control.[3]

  • pH Control: For ionizable compounds like this compound, minor shifts in mobile phase pH can cause significant changes in retention.[4] Ensure the mobile phase is well-buffered.

Q4: I see unexpected peaks in my chromatogram. How do I identify them?

A4: Unexpected peaks could be side products, impurities, or degradation products.[3] Common side products in Suzuki-Miyaura couplings include homocoupled products (from the boronic acid or the aryl halide) and protodeboronation products (where the boronic acid group is replaced by a hydrogen atom).[5][6] Using LC-MS is the most effective way to identify these unknown peaks by determining their molecular weights.[3]

Data Presentation: HPLC Method Parameters

Here is a summary of typical starting conditions for an RP-HPLC method suitable for monitoring a Suzuki-Miyaura coupling reaction.

ParameterRecommended ConditionPurpose
Column C18 stationary phase (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)Provides good retention and separation for aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcid modifier to improve peak shape.[3]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%)To elute compounds with a wide range of polarities.
Flow Rate 0.5 - 1.5 mL/minTypical analytical flow rate.
Column Temp. 30 - 40 °CEnsures reproducible retention times.[3]
Detection UV at 254 nm or Diode Array Detector (DAD)For detection of aromatic compounds.
Injection Vol. 5 - 20 µLStandard injection volume.
Experimental Protocol: HPLC Monitoring
  • Reaction Sampling and Quenching: At specified time points, carefully withdraw a small aliquot (e.g., 20-50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This halts the catalytic cycle.[1]

  • Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection. This protects the HPLC column from clogging.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting materials and the product. Calculate the percentage conversion of the limiting reagent and the formation of the product over time. An internal standard can be used for more precise quantification.[1]

Visualization: HPLC Monitoring Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (e.g., in ACN) Aliquot->Quench Filter Filter Sample (0.22 µm) Quench->Filter HPLC HPLC System Filter->HPLC Inject Detector UV/DAD Detector HPLC->Detector Data Chromatogram (Data Acquisition) Detector->Data Integration Peak Integration Data->Integration Quantification Quantification (% Conversion, Yield) Integration->Quantification

Caption: Workflow for monitoring reaction progress using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be inherently quantitative.[1] Both ¹H and ¹¹B NMR can be utilized.

Frequently Asked Questions (FAQs)

Q1: Can I use ¹H NMR to monitor my reaction?

A1: Yes. You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For quantification, include a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a clean, isolated signal that does not overlap with other signals in the spectrum.[3]

Q2: Why would I use ¹¹B NMR spectroscopy?

A2: ¹¹B NMR is highly effective for directly observing the boron-containing species in your reaction.[3] The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom.[7] This allows you to distinguish the sp²-hybridized starting boronic acid from potential tetrahedral boronate ester intermediates or other boron-containing byproducts.[8][9]

Q3: The boronic acid B(OH)₂ proton signals have disappeared or are very broad in my ¹H NMR spectrum. What happened?

A3: The protons of the boronic acid group are acidic and readily exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d₆, CDCl₃).[3] This exchange can lead to signal broadening or complete disappearance. Using a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves can help minimize this effect.[3]

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation: At a given time point, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure.

  • NMR Sample: Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a precisely weighed amount of an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

  • Analysis: Integrate the signal of the internal standard and a well-resolved, non-overlapping signal for a starting material and the product. Compare the integrals to determine the relative concentrations and calculate the reaction conversion.

Visualization: Interpreting ¹¹B NMR Spectra

B11_NMR_Interpretation Species Boron Species Hybridization Approx. ¹¹B Shift (ppm) BoronicAcid R-B(OH)₂ sp² (Trigonal) 25 - 35 BoronateEster R-B(OR)₂ sp³ (Tetrahedral) 5 - 15 Boroxine (RBO)₃ sp² (Trigonal) 30 - 40 Troubleshooting_Logic Start Low / No Conversion CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents Start->CheckReagents CheckConditions Check Conditions Start->CheckConditions Cat_Activity Inactive Catalyst? (Old, Improperly Stored) CheckCatalyst->Cat_Activity Cat_Ligand Ligand Degradation? CheckCatalyst->Cat_Ligand Cat_Atmosphere Oxygen Present? (Incomplete Degassing) CheckCatalyst->Cat_Atmosphere Reagent_BA Boronic Acid Quality? (Degradation/Protodeboronation) CheckReagents->Reagent_BA Reagent_Base Base Quality / Choice? (Hygroscopic, Incorrect pKa) CheckReagents->Reagent_Base Reagent_Solvent Solvent Purity? (Wet, Contaminated) CheckReagents->Reagent_Solvent Cond_Temp Temperature Too Low? CheckConditions->Cond_Temp Cond_Time Reaction Time Too Short? CheckConditions->Cond_Time Cond_Mixing Insufficient Mixing? CheckConditions->Cond_Mixing

References

Validation & Comparative

Comparative NMR Analysis of Substituted Phenylboronic Acids: A Guide for the Characterization of 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative ¹H and ¹³C NMR Data

The chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of boronic acids significantly influences the resonance frequencies of the aromatic protons and carbons. The following tables summarize the ¹H and ¹³C NMR spectral data for several substituted phenylboronic acids, which can be used to predict the expected spectral features of 3-Carboxy-4,5-difluorophenylboronic acid. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of these compounds.[1]

Table 1: ¹H NMR Spectral Data of Substituted Phenylboronic Acids in DMSO-d₆

CompoundAromatic Proton Chemical Shifts (δ, ppm)Multiplicity and Coupling Constants (J, Hz)Integration-B(OH)₂-COOH / Other
3-Carboxyphenylboronic acid[1]8.32, 8.01, 7.89, 7.49m4H8.2 (br s)13.1 (br s)
3-Aminophenylboronic acid[1]7.10, 6.95, 6.88, 6.60m4H7.8 (br s)5.1 (br s)
3-Nitrophenylboronic acid[1]8.60, 8.35, 8.15, 7.68m4H8.5 (br s)-
3-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified
3,5-Difluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Phenylboronic Acid–Citrate Complex[2]7.52–7.38, 7.27–7.10m5H-11.60 (s, 3H), 2.71 (d, J=15.6), 2.60 (d, J=15.6)

Table 2: ¹³C NMR Spectral Data of Substituted Phenylboronic Acids in DMSO-d₆

CompoundAromatic Carbon Chemical Shifts (δ, ppm)C-BC-COOH / C-XC=O
3-Carboxyphenylboronic acid[1]136.2, 133.5, 130.8, 129.5, 128.1~135 (broad)130.8167.8
3-Aminophenylboronic acid[1]148.5, 128.9, 119.3, 116.5, 115.8~134 (broad)148.5-
3-Nitrophenylboronic acid[1]147.9, 135.8, 130.1, 124.2, 121.5~133 (broad)147.9-
Phenylboronic Acid–Citrate Complex[2]132.17, 127.29Not specified76.47, 42.03178.93, 171.17

Note: The chemical shift of the carbon atom attached to the boron (C-B) is often broad and may be difficult to observe due to the quadrupolar relaxation of the boron nucleus.[1][3]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for substituted phenylboronic acids.[1]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the phenylboronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, most commonly DMSO-d₆, to the vial.[1] Ensure complete dissolution by gentle swirling or vortexing. Gentle warming may be applied if necessary.[1][3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[1][3]

NMR Instrument Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[3]

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).[1]

  • Spectral Width: Approximately 16 ppm.[3]

  • Acquisition Time: 2-4 seconds.[1][3]

  • Relaxation Delay: 1-5 seconds.[1][3]

  • Number of Scans: 16 to 64 scans are generally sufficient.[1][3]

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).[1][3]

  • Spectral Width: Approximately 250 ppm.[3]

  • Acquisition Time: 1-2 seconds.[1][3]

  • Relaxation Delay: 2-5 seconds.[1][3]

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[1][3]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.[1][3]

  • Phase and Baseline Correction: The spectrum should be phase-corrected to ensure all peaks are in the absorptive mode, and a baseline correction should be applied for a flat baseline.[1][3]

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

  • Peak Picking and Integration: Determine the precise chemical shifts of all signals. For ¹H NMR, integrate the peak areas to determine the relative number of protons.[1][3]

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR analysis of substituted phenylboronic acids, from sample preparation to structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acq_H ¹H NMR Acquisition setup->acq_H acq_C ¹³C NMR Acquisition setup->acq_C ft Fourier Transform acq_H->ft acq_C->ft phase Phase & Baseline Correction ft->phase ref Chemical Shift Referencing phase->ref peak_pick Peak Picking ref->peak_pick integration Integration (¹H) peak_pick->integration assign Signal Assignment integration->assign structure Structural Confirmation assign->structure

Caption: Workflow for the NMR analysis of substituted phenylboronic acids.

By following this comprehensive guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound and other novel substituted phenylboronic acids, ensuring data accuracy and reproducibility.

References

Navigating Reactivity: A Comparative Analysis of 3-Carboxy-4,5-difluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of 3-Carboxy-4,5-difluorophenylboronic acid and its isomers, offering insights into their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. While direct, comprehensive comparative studies under identical conditions are scarce in published literature, this guide synthesizes available experimental data for analogous compounds and established chemical principles to provide a predictive overview of their reactivity.

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. The presence of electron-withdrawing groups, such as fluorine atoms and carboxylic acid moieties, on the phenyl ring can significantly influence the reaction kinetics. Generally, electron-withdrawing substituents enhance the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step of the catalytic cycle. However, the position of these substituents is paramount, as steric hindrance, particularly from ortho-substituents, can impede the approach of the palladium catalyst and hinder the reaction.

Understanding the Electronic and Steric Landscape

The interplay of fluorine and carboxyl groups in different isomeric forms of carboxy-difluorophenylboronic acid creates a nuanced reactivity profile for each molecule.

  • Fluorine Substituents: Fluorine atoms are strongly electron-withdrawing through an inductive effect, which generally increases the reactivity of the boronic acid in Suzuki-Miyaura coupling. This effect is most pronounced when the fluorine is at the meta or para position relative to the boronic acid group. An ortho-fluoro substituent can also increase acidity through potential intramolecular hydrogen bonding with the boronic acid hydroxyl groups, but this is often counteracted by steric hindrance.

  • Carboxyl Group: The carboxylic acid group is also electron-withdrawing. However, its presence can sometimes complicate Suzuki-Miyaura reactions. The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate anion formed in situ can potentially coordinate to the palladium catalyst, affecting its activity.

  • Steric Hindrance: Substituents at the ortho position to the boronic acid group can sterically hinder the approach of the bulky palladium catalyst complex, thereby slowing down or even inhibiting the coupling reaction. This "ortho effect" is a significant factor in determining the reactivity of substituted phenylboronic acids.

Comparative Reactivity Data (Inferred from Analogous Compounds)

Due to the limited availability of direct comparative experimental data for the specific isomers of carboxy-difluorophenylboronic acid, the following table presents data for structurally related compounds to infer a likely reactivity trend. The data is compiled from various sources and, therefore, should be interpreted as a qualitative guide rather than a direct quantitative comparison.

Boronic Acid Isomer (Analogous)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Difluorophenylboronic Acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98[1]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10--1103>90[2]
4-Carboxyphenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10--11048~60[2]
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10--11048~80[2]

From this data, we can infer that fluorinated phenylboronic acids can be highly reactive. For instance, 2,4-difluorophenylboronic acid provided an excellent yield in coupling with 5-bromosalicylic acid[1]. Furthermore, 4-fluorophenylboronic acid showed higher reactivity than both phenylboronic acid and 4-carboxyphenylboronic acid in coupling with 1-bromo-4-fluorobenzene[2]. The lower yield observed for 4-carboxyphenylboronic acid might be attributed to the potential interference of the carboxyl group in the reaction.

Based on these general principles, a predicted reactivity trend for isomers of carboxy-difluorophenylboronic acid in Suzuki-Miyaura coupling would be:

meta and para substituted isomers > ortho substituted isomers

Isomers with substituents ortho to the boronic acid group are expected to be the least reactive due to significant steric hindrance. The reactivity of meta and para isomers will be influenced by the combined electronic effects of the fluorine and carboxyl substituents.

Visualizing the Suzuki-Miyaura Coupling

To better understand the experimental process, the following diagrams illustrate the key signaling pathway and a typical workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_Ar R-Pd(II)-Ar L_n PdII->PdII_Ar Transmetalation Transmetalation (Ar-B(OH)2) PdII_Ar->Pd0 RedElim Reductive Elimination Biaryl Biaryl Product (R-Ar) ArylHalide Aryl Halide (R-X) BoronicAcid Arylboronic Acid (Ar-B(OH)2) Base Base Borate Borate Salts HX HX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates and isomers.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Carboxy-difluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the carboxy-difluorophenylboronic acid isomer, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe. Finally, add the palladium catalyst under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Disclaimer: The information provided in this guide is intended for research and development purposes. The reactivity trends are based on established chemical principles and data from analogous compounds, and may not be fully representative of the specific isomers of this compound. Experimental validation is crucial for determining the optimal reaction conditions for any specific substrate combination.

References

Navigating the Synthesis of 3-Carboxy-4,5-difluorophenylboronic Acid: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient synthesis of key building blocks is paramount. 3-Carboxy-4,5-difluorophenylboronic acid is a valuable intermediate, and understanding the optimal synthetic route to this compound is crucial for accelerating research and development timelines. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering insights into their respective advantages and disadvantages, supported by generalized experimental protocols.

At a Glance: Comparison of Synthetic Routes

Two principal pathways dominate the synthesis of substituted phenylboronic acids, and by extension, this compound: the Grignard reagent method and the organolithium reagent method. The choice between these routes often depends on factors such as substrate compatibility, desired yield and purity, and available laboratory infrastructure.

ParameterGrignard Reagent MethodOrganolithium Reagent Method
Starting Material 3-Bromo-4,5-difluorobenzoic acid3-Bromo-4,5-difluorobenzoic acid
Key Reagents Magnesium (Mg), Iodine (as initiator), Trialkyl boraten-Butyllithium (n-BuLi), Trialkyl borate
Reaction Temperature Grignard formation: Room temp. to reflux; Borylation: -78 °C to room temp.Lithiation and Borylation: -78 °C
Estimated Yield Moderate to GoodGood to High
Purity Profile Good; potential for Wurtz coupling byproductsGenerally high; requires stringent anhydrous conditions
Advantages Milder reaction conditions for Grignard formation, less sensitive to some functional groups.Higher reactivity leading to potentially better yields, cleaner reactions if conditions are optimal.
Disadvantages Grignard reagent formation can be sensitive to steric hindrance and moisture.Highly pyrophoric and moisture-sensitive reagent (n-BuLi), requires very low temperatures.

Method 1: The Grignard Reagent Pathway

The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, this method involves the formation of a Grignard reagent from 3-bromo-4,5-difluorobenzoic acid, followed by quenching with a borate ester.

Experimental Protocol:
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are introduced. A crystal of iodine is added as an initiator. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 3-bromo-4,5-difluorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently warmed to initiate the reaction and then maintained at reflux until the magnesium is consumed.

  • Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then transferred via cannula to the cold borate solution at a rate that maintains the temperature below -60 °C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Grignard_Synthesis cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product start 3-Bromo-4,5-difluorobenzoic acid intermediate Grignard Reagent start->intermediate Grignard Formation reagent1 Mg, I₂ (cat.) Anhydrous THF product This compound intermediate->product Borylation & Hydrolysis reagent2 1. B(OMe)₃, THF, -78°C 2. H₃O⁺

Grignard-based synthesis workflow.

Method 2: The Organolithium Route

The use of organolithium reagents, such as n-butyllithium, offers a more reactive alternative to Grignard reagents. This heightened reactivity can lead to higher yields but necessitates more stringent reaction conditions, particularly with respect to temperature and moisture control.

Experimental Protocol:
  • Lithiation: A solution of 3-bromo-4,5-difluorobenzoic acid (1.0 equivalent) in anhydrous THF is placed in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: To the cold solution of the organolithium intermediate, trimethyl borate (1.5 equivalents) is added dropwise, ensuring the temperature remains below -70 °C.

  • Work-up and Isolation: The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by the careful addition of saturated aqueous ammonium chloride or 2 M hydrochloric acid at 0 °C. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purification is typically achieved through recrystallization or silica gel chromatography, similar to the Grignard method.

Organolithium_Synthesis cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product start 3-Bromo-4,5-difluorobenzoic acid intermediate Organolithium Intermediate start->intermediate Lithiation reagent1 n-BuLi, Anhydrous THF -78°C product This compound intermediate->product Borylation & Hydrolysis reagent2 1. B(OMe)₃, -78°C 2. H₃O⁺

A Comparative Guide to the Mass Spectrometry Analysis of 3-Carboxy-4,5-difluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of key intermediates like 3-carboxy-4,5-difluorophenylboronic acid is critical for reaction monitoring, impurity profiling, and quality control. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound and its derivatives, supported by experimental data and detailed protocols. We also present a comparison with alternative analytical methods to offer a broader perspective.

Comparison of Analytical Techniques

The analysis of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines), particularly at elevated temperatures. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), offers a robust solution for their direct analysis.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)
Sample Volatility Suitable for polar and non-volatile compounds; direct analysis is possible.Requires analytes to be volatile and thermally stable; derivatization is typically necessary.Not dependent on volatility.Not dependent on volatility.
Ionization/Detection Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).Electron Ionization (EI), Chemical Ionization (CI).Magnetic properties of atomic nuclei.UV-Vis absorption.
Sensitivity Very high (pg/mL to ng/mL levels), especially with tandem MS (MS/MS).[1][2]Good, but derivatization efficiency can affect overall sensitivity.Relatively low sensitivity.Moderate (µg/mL range).
Structural Information Provides molecular weight and fragmentation data for structural elucidation.Provides characteristic fragmentation patterns, especially with EI.Provides detailed structural information for unambiguous identification.No direct structural information beyond chromatographic behavior.
Sample Preparation Often simple, involving dissolution in a suitable solvent.More complex, requiring a derivatization step.Dissolution in a deuterated solvent.Dissolution in the mobile phase.
Key Advantages High sensitivity and selectivity, suitable for trace analysis in complex matrices without derivatization.[3][4]Provides complementary structural information through EI fragmentation.Unambiguous structure elucidation and quantification without a reference standard (qNMR).Robust, widely available, and excellent for quantification and purity assessment.
Potential Issues In-source formation of adducts or multimers.Thermal degradation and boroxine formation in the injector.Lower throughput, higher equipment cost.Requires a chromophore for detection.

Quantitative Performance of Mass Spectrometry Methods

LC-MS/MS stands out for its exceptional sensitivity in quantifying boronic acid derivatives at trace levels. The following table summarizes performance data for closely related arylboronic acids, which can be considered indicative for this compound.

ParameterUPLC-ESI-MS/MS (for Carboxy Phenyl Boronic Acid)[4][5]UPLC-ESI-MS (for various boronic acids)[3]LC-MS/MS (for 5-Fluoro-2-methoxyphenylboronic acid)[2]
Limit of Detection (LOD) Not specified, but sensitive to ng/mL level.0.1 µgNot specified
Limit of Quantitation (LOQ) 1 ng/mL (0.05 ppm)[6]1.0 µg2 pg/mL
Linearity (R²) >0.990.98>0.99
Recovery 80% - 120%97.1% - 105.7%Not specified
Precision (RSD) Not specified< 2.0%< 3%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for LC-MS/MS and GC-MS analysis adaptable for this compound derivatives.

LC-MS/MS Method for Direct Quantitative Analysis

This method is adapted from a validated procedure for the trace analysis of carboxy phenyl boronic acid.[4][5]

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a working standard solution by diluting the stock solution to 10 µg/mL with methanol.

    • Prepare a calibration curve by serially diluting the working standard with a 50:50 (v/v) mixture of methanol and water to achieve concentrations in the ng/mL to pg/mL range.

  • HPLC Conditions :

    • HPLC System : Agilent 1290 Infinity II LC system or equivalent.

    • Column : Agilent Poroshell HPH C18 (e.g., 150 × 4.6 mm, 2.7 µm).[4]

    • Mobile Phase A : 0.1% Ammonia in water.[4]

    • Mobile Phase B : Acetonitrile.[4]

    • Gradient : A gradient elution suitable for separating the analyte from impurities (e.g., 15% B for 2 min, ramp to 90% B over 4 min, hold for 5 min, then return to initial conditions).[4]

    • Flow Rate : 0.25 mL/min.[4]

    • Column Temperature : 40°C.

    • Injection Volume : 5-20 µL.

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : Triple quadrupole mass spectrometer.

    • Ionization Source : Electrospray Ionization (ESI) in negative ion mode.[4]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transition (Predicted) : For this compound (MW: 201.9 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 200.9 would be the precursor ion. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Plausible fragmentations include the loss of H₂O (m/z 182.9), CO₂ (m/z 156.9), and cleavage of the C-B bond.

GC-MS Method with Derivatization

This protocol outlines a general approach for the analysis of boronic acids by GC-MS, which requires a derivatization step to increase volatility.

  • Sample Preparation (Silylation Derivatization) :

    • Dissolve a known amount of the sample in an aprotic solvent (e.g., acetonitrile).

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[2]

  • GC Conditions :

    • GC System : Gas chromatograph with a split/splitless injector.

    • Column : Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250°C.[2]

    • Oven Program : Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : Single quadrupole or ion trap mass spectrometer.

    • Ionization Source : Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode : Full scan.

    • Mass Range : m/z 50-600.

Visualizing Workflows and Fragmentation

To better illustrate the analytical processes and expected molecular fragmentation, the following diagrams are provided.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Working_Standard Dilute to 10 µg/mL Working Standard Stock_Solution->Working_Standard Calibration_Curve Serial Dilution for Calibration Curve (ng/mL range) Working_Standard->Calibration_Curve HPLC_Separation HPLC Separation on C18 Column Calibration_Curve->HPLC_Separation ESI_Ionization Negative ESI HPLC_Separation->ESI_Ionization MS_Analysis Tandem MS (MRM Mode) ESI_Ionization->MS_Analysis Quantification Quantification using Calibration Curve MS_Analysis->Quantification

Caption: LC-MS/MS workflow for direct analysis.

Predicted ESI-MS/MS Fragmentation of this compound Parent [M-H]⁻ m/z 200.9 Loss_H2O [M-H-H₂O]⁻ m/z 182.9 Parent->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ m/z 156.9 Parent->Loss_CO2 - CO₂ Loss_BOH3 Loss of B(OH)₃ from [M-H]⁻ gives C₇H₂F₂O⁻ m/z 155.0 Parent->Loss_BOH3 - B(OH)₃

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparison of Analytical Methodologies Central_Topic Analyte Characterization LC_MS LC-MS/MS Central_Topic->LC_MS High Sensitivity GC_MS GC-MS Central_Topic->GC_MS Volatile Derivatives NMR NMR Central_Topic->NMR Definitive Structure HPLC_UV HPLC-UV Central_Topic->HPLC_UV Routine Purity Trace_Quant Trace_Quant LC_MS->Trace_Quant Trace Quantification Derivatization Derivatization GC_MS->Derivatization Requires Derivatization Low_Sensitivity Low_Sensitivity NMR->Low_Sensitivity Low Sensitivity Moderate_Sensitivity Moderate_Sensitivity HPLC_UV->Moderate_Sensitivity Moderate Sensitivity

Caption: Logical comparison of analytical techniques.

References

A Comparative Guide to Palladium Catalysts for 3-Carboxy-4,5-difluorophenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The 3-carboxy-4,5-difluorophenyl group, in particular, offers unique electronic properties and potential binding interactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging the carbon-carbon bonds necessary to introduce this valuable functionality. However, the selection of an optimal palladium catalyst system is critical for achieving high efficiency and yield, especially with electronically modified and potentially challenging substrates.

While direct comparative studies on palladium catalysts for the coupling of 3-Carboxy-4,5-difluorophenylboronic acid are not extensively available in the reviewed literature, a wealth of data exists for structurally related difluorophenylboronic acids. This guide provides a comparative overview of palladium catalyst systems successfully employed for similar substrates, offering a strong starting point for reaction optimization. The presented data and protocols are intended to empower researchers to make informed decisions in catalyst selection for their specific applications.

Performance of Palladium Catalyst Systems with Fluorinated Phenylboronic Acids

The choice of palladium source, ligand, base, and solvent system is crucial for the success of Suzuki-Miyaura couplings involving fluorinated phenylboronic acids. The following table summarizes various catalyst systems and their reported performance in the coupling of different difluorophenylboronic acid isomers with aryl halides. These conditions can serve as a valuable starting point for the optimization of reactions with this compound.

Catalyst SystemAryl Halide PartnerBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos4-Chloroanisole2,5-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.5>95
[Pd(cinnamyl)Cl]₂ / XPhos4-Bromotoluene2,5-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.5>95
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine2,5-Difluorophenylboronic acidK₃PO₄1,4-Dioxane804-
Pd₂(dba)₃ / XPhosAryl Halide2,5-Difluorophenylboronic acidNa₂CO₃THF/Toluene/H₂O9516-24-
PdCl₂(dppf)Aryl Halide3,4-Difluorophenylboronic acidK₂CO₃Dioxane/H₂O120-1500.25-1-
Pd(PPh₃)₄Aryl Halide3,4-Difluorophenylboronic acidNa₂CO₃Toluene/H₂O80-110--
Pd(OAc)₂ / SPhosAryl Halide3,4-Difluorophenylboronic acidK₃PO₄Dioxane/H₂O---

Generalized Experimental Protocol

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)

  • Phosphine ligand (if required, e.g., XPhos, SPhos; 1.2 - 2.0 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a reaction vessel (e.g., Schlenk tube or round-bottom flask), condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: To the reaction vessel, add the this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if using a separate ligand).

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow reagents 1. Add Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Reaction Work-up: - Cool to RT - Quench with Water - Extract with Organic Solvent monitor->workup purify 7. Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product 8. Pure Biaryl Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept in understanding the reaction mechanism. It generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_aryl R-Pd(II)L_n-R' pd2_halide->pd2_aryl Transmetalation (R'-B(OH)2 + Base) product R-R' pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

X-ray crystallography of compounds synthesized from 3-Carboxy-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Fluorinated Phenylboronic Acid Structures

The introduction of fluorine atoms onto a phenylboronic acid scaffold dramatically impacts its electronic properties, pKa, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking. These modifications are of significant interest in the development of new therapeutic agents and functional materials. This section compares the crystallographic data of several difluorophenylboronic acid derivatives to illustrate the structural consequences of varied substitution patterns.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of fluorinated phenylboronic acid derivatives, offering a baseline for comparison. The lack of data for derivatives of 3-Carboxy-4,5-difluorophenylboronic acid underscores a potential area for future research.

Parameter2,4-Difluorophenylboronic acid4-Amino-3-fluorophenylboronic acid(2,5-Difluoro-1,4-phenylene)diboronic acid
Chemical Formula C₆H₅BF₂O₂C₆H₆B FNO₂C₆H₆B₂F₂O₄
Molecular Weight 157.91 g/mol Not explicitly stated201.73 g/mol
Crystal System Monoclinic[1][2]Not explicitly statedMonoclinic[1]
Space Group P2₁/n[1]Not explicitly statedP2₁/n[1]
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[1][2]Not explicitly stateda = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[1]
Cell Volume 676.0(3) ųNot explicitly stated676.0(3) ų[1]
Key Structural Features The molecular structure is nearly planar, suggesting electronic delocalization between the dihydroxyboryl group and the aromatic ring. The crystal structure features inversion dimers linked by O-H···O hydrogen bonds.[2][3] An intramolecular O-H···F hydrogen bond is also observed.[2][3]The boronic acid derivative was synthesized from 4-bromo-2-fluoroaniline. The crystal structure confirms the synthesized molecule's formation.[4] All three substituents on the benzene ring are involved in hydrogen bonding within the unit cell.[5]Data for this specific diboronic acid is presented as a structural isomer for comparison purposes.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of phenylboronic acid derivatives, compiled from standard practices in the field.

Synthesis of 4-Amino-3-fluorophenylboronic acid (Illustrative Example)

This synthesis protocol is adapted from the literature for a related compound and serves as a representative example of the synthetic strategies employed for such molecules.[4]

  • Protection of the Amine Group: 4-bromo-2-fluoroaniline is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[4]

  • Lithium-Halogen Exchange: The solution is cooled, and an organolithium reagent like n-butyllithium is added dropwise to perform a lithium-halogen exchange.[4]

  • Borylation: A borate ester, such as trimethyl borate, is then added to the reaction mixture.[4]

  • Hydrolysis: The reaction is quenched with an acidic aqueous solution to hydrolyze the borate ester, yielding the desired boronic acid.[4]

  • Purification: The crude product is extracted, dried, and purified, for example, by vacuum distillation or recrystallization.[4]

Crystal Growth and Selection

Obtaining high-quality single crystals is a critical and often rate-limiting step in X-ray crystallography.[6]

  • Method: Slow evaporation of a saturated or near-saturated solution is a common method for growing crystals of phenylboronic acids.[1]

  • Solvent Selection: A suitable solvent (e.g., water, ethanol) is chosen in which the compound has moderate solubility.[1]

  • Procedure: The compound is dissolved to create a saturated solution. This solution is then allowed to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.[1]

  • Crystal Selection: Once formed, crystals are examined under a microscope. A well-formed crystal with sharp edges and no visible defects, typically 0.1 to 0.5 mm in size, is selected for analysis.[1]

Single-Crystal X-ray Diffraction

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil.[1]

  • Instrumentation: Data collection is performed on a single-crystal X-ray diffractometer, commonly a four-circle diffractometer equipped with a CCD or CMOS detector.[1]

  • X-ray Source: A monochromatic X-ray source, such as Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[1]

  • Data Collection: The mounted crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed using software like SHELXS, SHELXL, or Olex2.[1] The initial crystal structure is solved using direct or Patterson methods, and the model is then refined using a least-squares method.[1]

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Phenylboronic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Selection Select High-Quality Crystal Evaporation->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Structure (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Validation Validate Final Structure Refinement->Validation

Caption: General experimental workflow for X-ray crystallography of small molecules.

Logical Relationship of Phenylboronic Acid Derivatives

logical_relationship PBA Phenylboronic Acid (PBA) Core Structure FPBA Fluorinated PBAs PBA->FPBA Fluorine Substitution CPBA Carboxy-Substituted PBAs PBA->CPBA Carboxyl Substitution Target This compound FPBA->Target CPBA->Target

Caption: Relationship of the target compound to parent structures.

References

A Comparative Guide to the Biological Activity of Molecules Containing a Difluorophenyl Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of molecules containing the specific 3-Carboxy-4,5-difluorophenyl moiety is limited in publicly available scientific literature. This guide provides a comparative analysis based on structurally related difluorophenyl and fluorophenyl carboxylic acid derivatives to infer potential biological activities and guide future research.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. This guide explores the biological activities of molecules containing a difluorophenyl carboxylic acid scaffold, with a focus on analogs that can provide insights into the potential of the 3-Carboxy-4,5-difluorophenyl moiety.

Comparative Biological Activities of Structurally Related Molecules

To understand the potential biological landscape of molecules containing a 3-Carboxy-4,5-difluorophenyl moiety, we have compiled and compared the activities of derivatives of 3,4-difluorobenzoic acid, 3,5-difluorobenzoic acid, and other related fluorinated benzoic acids. These analogs share key structural features and can suggest potential therapeutic targets and applications.

Table 1: Enzyme Inhibitory Activity of Fluorinated Benzoic Acid Analogs

Compound ClassTarget EnzymeKey Structural FeaturesPotency (IC₅₀/Kᵢ)Reference(s)
Fluorinated Benzenesulfonic Estersα-Glucosidase2-(fluorophenyl)sulfonyl groupIC₅₀ = 5.6 ± 0.038 µM[1]
4-(trifluoromethylphenyl)sulfonyl groupIC₅₀ = 6.4 ± 0.012 µM[1]
4-(trifluoromethoxyphenyl)sulfonyl groupIC₅₀ = 3.1 ± 0.043 µM[1]
Protein Tyrosine Phosphatase 1B (PTP1B)5-chloro and 2-(2-fluorophenyl)sulfonyl groupIC₅₀ = 16.9 ± 0.016 µM[1]
5-methyl and 4-(trifluoromethylphenyl)sulfonyl groupIC₅₀ = 7.6 ± 0.070 µM[1]
FluorobenzilsCarboxylesterases (CE)1,2-bis(2,3-difluorophenyl)ethane-1,2-dioneKᵢ = 3.3 nM (for rCE)
Benzoic Acid Derivativesα-Amylase2,3,4-trihydroxybenzoic acidIC₅₀ = 17.30 ± 0.73 mM[2]
Substituted Difluorosialic AcidsViral Neuraminidase4-amino or 4-guanidino substituents on DFSAPotent, long-acting inhibition[3]

Table 2: Anticancer and Antimicrobial Activities of Fluorinated Benzoic Acid Analogs

Compound ClassActivityCell Line/OrganismPotency (IC₅₀/MIC)Reference(s)
4-Fluorobenzoic Acid DerivativesAnticancerHOP-92 (Non-small cell lung)IC₅₀ = 0.0718 µM[4]
4-Fluorobenzoic Acid DerivativesAntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL[4]
4-Fluorobenzoic Acid Schiff BasesAntioxidant (DPPH scavenging)-IC₅₀ = 25.57 ± 7.41 µM[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for key biological assays mentioned in this guide.

Enzyme Inhibition Assay (General Protocol)
  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific enzyme.

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various bacterial strains.

  • Materials:

    • Bacterial strains

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Test compounds dissolved in a suitable solvent

    • 96-well microplates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well microplate.

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical entities, including those with a difluorophenyl carboxylic acid scaffold.

G General Workflow for Drug Discovery cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Difluorobenzoic Acid) Synthesis_of_Intermediates Synthesis of Intermediates Starting_Materials->Synthesis_of_Intermediates Synthesis_of_Final_Compounds Synthesis of Final Compounds Synthesis_of_Intermediates->Synthesis_of_Final_Compounds Purification_and_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis_of_Final_Compounds->Purification_and_Characterization In_vitro_Screening In vitro Screening (Enzyme Inhibition, Cell Viability) Purification_and_Characterization->In_vitro_Screening Test Compounds Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis_of_Final_Compounds Iterative Design In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies

Caption: A general workflow for the discovery and development of new bioactive compounds.

Hypothesized Signaling Pathway Inhibition

Based on the observed activities of related benzoic acid derivatives, a potential mechanism of action for novel compounds could involve the inhibition of key signaling pathways implicated in inflammation or cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be a target.

G Hypothesized Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Potential Inhibitor (3-Carboxy-4,5-difluorophenyl moiety-containing molecule) Inhibitor->Kinase_Cascade Inhibition

Caption: A potential mechanism of action involving the inhibition of a kinase cascade.

References

benchmarking the performance of 3-Carboxy-4,5-difluorophenylboronic acid in various C-C bond formations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 3-Carboxy-4,5-difluorophenylboronic acid in key carbon-carbon (C-C) bond formation reactions. Due to a scarcity of direct comparative studies in the scientific literature for this specific reagent, this guide leverages data from structurally similar fluorinated and carboxylated phenylboronic acids to provide valuable insights for researchers. The performance of boronic acids in cross-coupling reactions is significantly influenced by the electronic and steric nature of their substituents.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the phenyl ring imparts unique reactivity and properties. The difluorophenyl motif is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The carboxylic acid group provides a handle for further functionalization or can influence solubility and binding interactions.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance. The reactivity of phenylboronic acids in this reaction is heavily influenced by their substituents.

Qualitative Performance Comparison:

While direct quantitative data for this compound is limited, we can infer its likely performance relative to other common boronic acids based on established chemical principles. The electron-withdrawing nature of the two fluorine atoms is expected to increase the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle. However, strong electron-withdrawing effects can also increase the rate of protodeboronation, an undesired side reaction. The carboxyl group, also electron-withdrawing, will further contribute to this electronic effect.

To illustrate the impact of substituents, the following table summarizes the performance of other relevant phenylboronic acids in Suzuki-Miyaura coupling reactions.

Table 1: Performance of Various Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048>95[1]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048>95[1]
4-Carboxyphenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~90[1]
3,4-Difluorophenylboronic AcidAryl HalidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285-95Inferred from multiple sources

Note: The data in this table is for illustrative purposes and direct comparison should be made with caution as reaction conditions vary.

Performance in Other C-C Bond Formations

Experimental Protocols

Below are detailed, generalized experimental protocols for a Suzuki-Miyaura reaction, which can be adapted and optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of DMF/water, dioxane/water, or toluene/ethanol/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Borate->Ar-Pd(II)-Ar'(L2) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Unraveling the Reactivity of 3-Carboxy-4,5-difluorophenylboronic Acid: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms and carboxylic acid moieties into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties. 3-Carboxy-4,5-difluorophenylboronic acid stands as a key building block in this endeavor, offering a unique combination of substituents that modulate its reactivity in pivotal cross-coupling reactions. This guide provides a comparative analysis of its reactivity, supported by insights from Density Functional Theory (DFT) studies on analogous systems and experimental data for its application in Suzuki-Miyaura cross-coupling.

Electronic Properties and Reactivity Profile

The reactivity of an arylboronic acid is fundamentally governed by the electronic nature of its substituents. The this compound molecule features two strongly electron-withdrawing fluorine atoms and a moderately electron-withdrawing carboxylic acid group. These substituents synergistically impact the Lewis acidity of the boron center and the electron density of the phenyl ring.

Key Inferred Electronic Effects:

  • Increased Lewis Acidity: The inductive effect (-I) of the two fluorine atoms and the carboxyl group significantly pulls electron density away from the boron atom. This enhances its Lewis acidity, which can facilitate the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. A lower pKa value is anticipated compared to unsubstituted phenylboronic acid.

  • Modulated Nucleophilicity: While the electron-withdrawing groups increase the electrophilicity of the boron center, they decrease the nucleophilicity of the phenyl ring. This can influence the rates of oxidative addition and reductive elimination in palladium-catalyzed reactions.

Comparative Reactivity Analysis

CompoundKey SubstituentsExpected Relative Lewis AcidityAnticipated Reactivity in Suzuki-Miyaura Coupling
Phenylboronic AcidNoneBaselineStandard reactivity, widely used as a benchmark.
3-Fluorophenylboronic AcidOne Fluorine atomHigher than Phenylboronic AcidGenerally good reactivity, enhanced by the inductive effect of fluorine.
2,5-Difluorophenylboronic AcidTwo Fluorine atomsHighCompetent coupling partner, with reactivity influenced by the positions of the fluorine atoms.[1]
This compound Two Fluorine atoms, one Carboxyl group Very High (Predicted) Expected to be a highly reactive coupling partner due to significantly enhanced Lewis acidity, though optimization of reaction conditions may be necessary to counteract the deactivating effect on the ring.

Experimental Data: Suzuki-Miyaura Cross-Coupling

The utility of this compound is well-demonstrated in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The following table summarizes typical reaction conditions and yields, highlighting its versatility.

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol8512~85-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~80-90
4-BromobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~80-90

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific optimization.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline for the coupling of this compound with aryl bromides and iodides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed aqueous solution of the base (if applicable)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl halide, this compound, and the palladium catalyst.

  • Add the base, followed by the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizing Reaction Mechanisms and Logical Relationships

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the influence of substituents on the reactivity of phenylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substituent_Effects cluster_substituents Substituents on Phenyl Ring cluster_properties Electronic Properties EWG Electron-Withdrawing Groups (-F, -COOH) Lewis_Acidity Increased Lewis Acidity of Boron EWG->Lewis_Acidity Inductive Effect Ring_Nucleophilicity Decreased Ring Nucleophilicity EWG->Ring_Nucleophilicity Inductive/Mesomeric Effect EDG Electron-Donating Groups (-OCH3, -CH3) Reactivity Overall Reactivity in Cross-Coupling Lewis_Acidity->Reactivity Facilitates Transmetalation Ring_Nucleophilicity->Reactivity May hinder Oxidative Addition/ Reductive Elimination

Caption: Logical relationship of substituent effects on the reactivity of phenylboronic acids.

References

Safety Operating Guide

Proper Disposal of 3-Carboxy-4,5-difluorophenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Carboxy-4,5-difluorophenylboronic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for similar fluorinated phenylboronic acids, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if there is a risk of inhaling dust.[1]

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][2]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally similar compounds. The following table summarizes the key hazards associated with related difluorophenylboronic acids.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Acute Toxicity (Oral) Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Aquatic Hazard May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat this compound as hazardous chemical waste.

  • Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]

  • Collect the solid waste in a clearly labeled, sealed container.[5] The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

Step 2: Neutralization (for small quantities, with EHS approval)

For very small residual amounts, neutralization may be an option, but only with prior approval from your EHS department . Boronic acids are acidic and can be neutralized with a mild base.

  • Methodology:

    • In a well-ventilated fume hood, cautiously prepare a dilute solution of the boronic acid waste in a large volume of water.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[3]

    • Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[6]

    • Be aware of potential gas evolution (carbon dioxide if using bicarbonate).

Step 3: Collection and Storage

  • Place the sealed waste container in a designated hazardous waste accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[4]

  • Store the waste in accordance with your institution's and local regulations.

Step 4: Final Disposal

  • The primary and recommended method of disposal is through a licensed hazardous waste disposal company. [2][3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Do not dispose of this chemical down the drain unless explicitly permitted by your local water authority and EHS department for neutralized, small quantities. [3][6] Improper disposal can harm aquatic life and disrupt ecosystems.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound waste consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs small_quantity Is it a small, residual quantity AND is neutralization approved? consult_ehs->small_quantity neutralize Neutralize with weak base to pH 5.5-9.0 in fume hood small_quantity->neutralize Yes collect_hazardous Collect in a labeled, sealed hazardous waste container small_quantity->collect_hazardous No drain_disposal Permitted Drain Disposal? (Requires EHS & Local Authority OK) neutralize->drain_disposal store_waste Store in designated hazardous waste area collect_hazardous->store_waste drain_disposal->collect_hazardous No flush_drain Flush with copious amounts of water drain_disposal->flush_drain Yes end End: Proper Disposal Complete flush_drain->end final_disposal Arrange for pickup by licensed hazardous waste vendor store_waste->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.